2-(Chloromethyl)quinoline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72444. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(chloromethyl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDETYCRYUBGKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190908 | |
| Record name | 2-(Chloromethyl)quinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3747-74-8 | |
| Record name | 2-(Chloromethyl)quinoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3747-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)quinoline hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3747-74-8 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)quinoline hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | 2-(chloromethyl)quinoline hydrochloride | |
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Foundational & Exploratory
A Technical Guide to the Chemical Properties of 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)quinoline (B1294453) hydrochloride is a pivotal heterocyclic organic compound, serving as a versatile electrophilic intermediate in the landscape of organic synthesis. Characterized by a quinoline (B57606) backbone substituted with a reactive chloromethyl group at the 2-position, this compound is a cornerstone for the synthesis of a wide array of more complex molecules.[1] Its hydrochloride salt form enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions.[1] This technical guide provides an in-depth exploration of the chemical and physical properties of 2-(Chloromethyl)quinoline hydrochloride, detailed experimental protocols for its synthesis and analysis, and an overview of its reactivity and applications, particularly in the realm of pharmaceutical development.
Chemical and Physical Properties
This compound presents as a white to off-white or cream to light yellow crystalline solid.[1][2] It is soluble in water and most organic solvents.[3][4] The hydrochloride salt form improves its solubility in polar solvents like water and methanol, a critical factor for achieving homogeneity in reactions.[1]
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(chloromethyl)quinoline;hydrochloride | [1][5][6][7] |
| Synonyms | α-Chloroquinaldine hydrochloride, 2-Chloromethylchinoline Hydrochloride | [6][7][8][9] |
| CAS Number | 3747-74-8 | [1][2][5][6][7][8][9] |
| EC Number | 223-145-3 | [8][10] |
| Molecular Formula | C₁₀H₉Cl₂N (or C₁₀H₈ClN·HCl) | [1][2][5][6][7][10] |
| Molecular Weight | 214.09 g/mol | [1][5][6][7][8][9][10] |
| Appearance | White to off-white crystalline solid; Cream to light yellow powder | [1][2][3] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 183-187 °C | [1][3][5][7][8][9] |
| Solubility | Soluble in water and most organic solvents. A 5% solution in water is clear. | [2][3][11] |
| InChI | InChI=1S/C10H8ClN.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | [1][5][8] |
| InChIKey | WDETYCRYUBGKCE-UHFFFAOYSA-N | [1][2][5][6][7] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CCl.Cl | [1][5][6][7] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the chloromethylation of quinoline.[1][3]
Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer and a reflux condenser is charged with quinoline and an excess of formaldehyde (usually as an aqueous solution, formalin) and concentrated hydrochloric acid.
-
Reaction: The mixture is heated, typically to a temperature range of 60-80 °C, and stirred vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation: This reaction forms 2-(chloromethyl)quinoline in situ.
-
Salt Formation: Upon completion of the reaction, the mixture is cooled. The hydrochloride salt may precipitate directly from the reaction mixture. Alternatively, the free base can be isolated and then treated with a solution of hydrochloric acid (e.g., in ethanol (B145695) or ether) to precipitate the hydrochloride salt.[3]
-
Work-up and Purification: The crude product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.
-
Recrystallization: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product in high purity.
Chemical Reactivity
The synthetic utility of this compound is primarily derived from the reactivity of the chloromethyl group.[11] The C-Cl bond is labile, making the methylene (B1212753) carbon an electrophilic center that is highly susceptible to nucleophilic attack.[1][4]
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions, where the chloride ion acts as a good leaving group. This allows for the facile introduction of a wide range of functional groups onto the quinoline scaffold.[11]
Caption: Generalized nucleophilic substitution reaction of 2-(Chloromethyl)quinoline.
Common nucleophiles that can be employed include:
-
Amines (R-NH₂): To form 2-(aminomethyl)quinoline derivatives.
-
Thiols (R-SH): To yield 2-(thiomethyl)quinoline derivatives.
-
Alcohols (R-OH) / Alkoxides (R-O⁻): To produce 2-(alkoxymethyl)quinoline ethers.
-
Cyanide (CN⁻): To form 2-(cyanomethyl)quinoline.
Other Reactions
-
Oxidation: The compound can be oxidized to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid using strong oxidizing agents.[1]
-
Reduction: The chloromethyl group can be reduced to a methyl group, forming 2-methylquinoline, using reducing agents like lithium aluminum hydride.[1]
Analytical Methods
A combination of analytical techniques is recommended to confirm the identity and purity of this compound.[1]
Analytical Workflow
Caption: A comprehensive workflow for the analytical validation of the compound.
Experimental Protocols: Analysis
4.2.1. High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method can be used for purity analysis.[1]
-
Column: C18 column (e.g., 5 µm, 4.6 mm × 250 mm).[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with an acid modifier like formic acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at approximately 225 nm or 254 nm.[1][12]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a suitable solvent like acetonitrile.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the structural integrity of the compound.[1]
-
¹H NMR: The chloromethyl group protons typically resonate at δ ~4.5–5.0 ppm. The aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.5-8.5 ppm).[1]
-
¹³C NMR: The carbon of the chloromethyl group is expected to resonate at δ ~40–45 ppm.[1] Spectra for this compound are available for reference in public databases such as PubChem.[5]
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
C-Cl stretch: Expected in the fingerprint region.
-
Aromatic C=C and C=N stretches: Expected in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H stretches: Expected above 3000 cm⁻¹.
-
Reference spectra are available on databases like PubChem, often obtained via ATR-IR or KBr pellet techniques.[5]
Biological Significance and Applications
While this compound is primarily a synthetic intermediate, the quinoline scaffold it provides is a well-established pharmacophore present in numerous biologically active compounds.[4][11]
Role in Drug Development
It serves as a key building block for synthesizing quinoline derivatives with a wide range of pharmacological activities, including:
-
Anticancer: Quinoline derivatives can act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.[1]
-
Anti-inflammatory: Some derivatives have shown to inhibit enzymes involved in the inflammatory cascade.[1]
-
Antimicrobial and Antimalarial: The quinoline core is famous for its presence in antimalarial drugs like chloroquine. Derivatives are known to inhibit enzymes like dihydrofolate reductase in parasites.[1][11]
Potential Mechanisms of Action of Derivatives
Caption: Potential mechanisms of action for biologically active quinoline derivatives.
Other Applications
-
Fluorescent Probes: It is a precursor for developing fluorescent probes for detecting metal ions, such as Zn²⁺.[1]
-
Materials Science: Used as a raw material for optical materials, coordination polymers, and other advanced materials.[3]
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[10]
-
Precautionary Statements (P-codes): P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[8][9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Use a dust mask (e.g., N95).[3][8][9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
It is crucial to handle this compound in a fume hood with appropriate personal protective equipment. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]
References
- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-(Chloromethyl)quinoline 97 3747-74-8 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(Chloromethyl)quinoline hydrochloride (CAS: 3747-74-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)quinoline (B1294453) hydrochloride is a highly reactive and versatile heterocyclic organic compound, pivotal as a synthetic intermediate in pharmaceutical and materials science. Its quinoline (B57606) core is a well-established pharmacophore found in numerous biologically active molecules, while the reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, making it an essential building block for a diverse range of derivatives. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, key chemical reactions, and its significant applications in the development of anticancer agents and fluorescent probes. Emphasis is placed on its role in targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and its utility in creating advanced diagnostic tools.
Physicochemical and Spectroscopic Data
2-(Chloromethyl)quinoline hydrochloride is a white to off-white or pale yellow crystalline solid.[1][2][3] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for its application in various reaction conditions.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3747-74-8 | [4] |
| Molecular Formula | C₁₀H₉Cl₂N (or C₁₀H₈ClN·HCl) | [1][4][5] |
| Molecular Weight | 214.09 g/mol | [4][5] |
| Appearance | White to off-white/pale yellow crystalline powder | [1][2][3] |
| Melting Point | 183–190 °C | [1] |
| Solubility | Soluble in water, DMF, DMSO | [1][3] |
| IUPAC Name | 2-(chloromethyl)quinoline;hydrochloride | [4][6] |
| InChI Key | WDETYCRYUBGKCE-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)CCl.Cl | [4][6] |
Table 2: Spectroscopic Data References
| Spectroscopic Technique | Data Reference | Key Features |
| ¹H NMR | PubChem CID 3083823[4] | Signals corresponding to the aromatic protons of the quinoline ring and a characteristic singlet for the -CH₂Cl protons. |
| ¹³C NMR | SpectraBase[7] | Resonances for the ten carbons of the quinoline scaffold and the chloromethyl group. |
| FTIR | PubChem CID 3083823[4] | Characteristic peaks for C-Cl, C=N, and aromatic C-H stretching and bending vibrations. |
| Mass Spectrometry | N/A | Expected molecular ion peak corresponding to the molecular weight. |
Synthesis and Chemical Reactions
The primary route for the synthesis of this compound involves the chloromethylation of a quinoline precursor.[1] The compound's high reactivity is centered on the chloromethyl group, which readily participates in nucleophilic substitution reactions.[1][2][8]
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of quinoline with formaldehyde (B43269) and hydrochloric acid.[1] An alternative approach involves the direct chlorination of 2-methylquinoline.[9]
-
Reaction Setup: In a well-ventilated fume hood, combine quinoline (1 equivalent) with an excess of formaldehyde (e.g., paraformaldehyde, 2-3 equivalents) in a suitable reaction vessel.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture with cooling to manage the exothermic reaction.
-
Reaction Conditions: Heat the reaction mixture, typically at a temperature range of 60-80 °C, for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product, this compound, often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with a small amount of a non-polar solvent (e.g., cold diethyl ether) to remove organic impurities, and dry under vacuum. Recrystallization from a suitable solvent system like ethanol (B145695)/ether can be performed for further purification.
Key Chemical Reactions
The electrophilic nature of the carbon atom in the chloromethyl group makes it a prime target for nucleophiles.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Reaction with primary or secondary amines yields 2-(aminomethyl)quinoline derivatives, which are scaffolds for various pharmacologically active compounds.
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Base and Nucleophile: Add a suitable base, such as potassium carbonate or triethylamine (B128534) (2-3 equivalents), to neutralize the hydrochloride and facilitate the reaction. Then, add the amine nucleophile (e.g., piperidine, 1.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction with thiols produces 2-(thiomethyl)quinoline derivatives, which are also of interest in medicinal chemistry and as ligands for metal complexes.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a solvent like ethanol or DMF.
-
Base and Nucleophile Addition: Add a base such as sodium ethoxide or potassium carbonate (2 equivalents), followed by the thiol (e.g., thiophenol, 1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Diagram 1: General Synthetic Workflow
Caption: General workflow for the synthesis of derivatives from 2-(chloromethyl)quinoline HCl.
Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of this compound have shown significant promise, particularly as anticancer agents.[10]
Anticancer Activity
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cell signaling pathways.[11] The PI3K/Akt/mTOR pathway, which is frequently deregulated in cancer, is a key target.[11][12] Inhibition of this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.[12]
Table 3: Anticancer Activity of Selected Quinoline Derivatives
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Quinoline-Chalcone | MGC-803 (Gastric) | 1.38 | [10] |
| Quinoline-Chalcone | HCT-116 (Colon) | 5.34 | [10] |
| Quinoline-Chalcone | MCF-7 (Breast) | 5.21 | [10] |
| 2-Arylquinoline | HeLa (Cervical) | 8.3 | [13] |
| 2-Arylquinoline | PC3 (Prostate) | 31.37 | [13] |
| 4-Substituted Quinoline | HL-60 (Leukemia) | 19.88 (µg/ml) | [14] |
Diagram 2: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinoline derivatives.
Development of Fluorescent Probes
The inherent fluorescence of many quinoline compounds makes them excellent candidates for the development of fluorescent probes for biological imaging and sensing.[8] this compound serves as a key precursor for creating probes that can detect metal ions, such as Zn²⁺, through mechanisms like chelation-induced fluorescence enhancement.[15]
-
Synthesis of Ligand: React this compound with a suitable chelating agent containing a nucleophilic group (e.g., an amine or thiol) under the conditions described in section 2.2. For instance, reacting it with 3,4-diaminobenzophenone (B196073) in DMF with K₂CO₃ as a base.[15]
-
Purification: Purify the resulting quinoline-ligand conjugate using column chromatography to obtain the pure fluorescent probe.
-
Probe Characterization: Characterize the probe using spectroscopic methods (NMR, Mass Spectrometry, UV-Vis, and Fluorescence Spectroscopy).
-
Fluorescence Titration: To test for metal ion sensitivity, prepare a solution of the probe in a suitable buffer (e.g., Tris-HCl). Incrementally add a stock solution of the target metal ion (e.g., ZnCl₂) and record the fluorescence emission spectrum after each addition.
-
Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and detection limit.
Diagram 3: Workflow for Fluorescent Probe Application
Caption: Experimental workflow for the application of a quinoline-based fluorescent probe.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4]
Table 4: GHS Hazard Information
| Hazard Statement | Code | Class |
| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |
| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) |
| May cause an allergic skin reaction | H317 | Skin Sensitization (Category 1) |
| Causes serious eye damage | H318 | Serious Eye Damage/Eye Irritation (Category 1) |
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, dark, and cool place.[1]
Conclusion
This compound (CAS 3747-74-8) is a cornerstone intermediate for synthetic chemists in academia and industry. Its straightforward reactivity, combined with the proven biological and photophysical significance of the quinoline scaffold, ensures its continued importance in the development of novel pharmaceuticals and advanced functional materials. This guide has provided the essential technical information, from fundamental properties to detailed experimental considerations and key applications, to aid researchers in effectively utilizing this powerful synthetic building block.
References
- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 3747-74-8: Clorhidrato de 2-(clorometil)quinolina [cymitquimica.com]
- 4. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Chloromethyl)quinoline 97 3747-74-8 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. nbinno.com [nbinno.com]
- 9. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. benchchem.com [benchchem.com]
2-(Chloromethyl)quinoline hydrochloride molecular weight and formula
A Technical Guide to 2-(Chloromethyl)quinoline (B1294453) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties of 2-(Chloromethyl)quinoline hydrochloride, a key intermediate in organic synthesis. Its utility in the development of novel compounds is of significant interest to the fields of medicinal chemistry and materials science. This guide will cover its fundamental molecular data and provide a context for its application in experimental settings.
Core Molecular Data
The fundamental properties of this compound are summarized below. This data is critical for stoichiometric calculations in synthesis and for the characterization of resulting compounds.
| Property | Value |
| Molecular Formula | C₁₀H₈ClN·HCl[1] |
| C₁₀H₉Cl₂N[2][3] | |
| Molecular Weight | 214.09 g/mol [1][2] |
| CAS Number | 3747-74-8[1][2] |
Experimental Protocols and Applications
This compound serves as a versatile electrophilic intermediate in various organic syntheses.[4] Its primary reactivity is centered on the labile carbon-chlorine bond in the chloromethyl group, which readily allows for nucleophilic substitution reactions.[4]
General Synthesis Protocol
The preparation of this compound is typically achieved through the chloromethylation of quinoline (B57606). A common laboratory-scale method is described as follows:
-
Reaction Setup: Quinoline is reacted with a chloromethylating agent. One common method involves the use of formaldehyde (B43269) and hydrochloric acid.[4]
-
Intermediate Formation: This reaction forms the 2-(chloromethyl)quinoline intermediate.
-
Salt Formation: The intermediate is subsequently treated with hydrochloric acid to yield the more stable hydrochloride salt, which often improves solubility in polar solvents.[4]
Application in Nucleophilic Substitution
The chloromethyl group is a key functional handle for introducing the quinoline moiety into larger molecules.
-
Reactant Preparation: this compound is dissolved in a suitable polar solvent.
-
Nucleophilic Addition: A nucleophile (e.g., an amine, thiol, or alcohol) is added to the solution. The nucleophile attacks the electrophilic carbon of the chloromethyl group.
-
Product Formation: The chlorine atom is displaced, forming a new carbon-nucleophile bond and yielding a 2-substituted quinoline derivative. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, including potential drug candidates and functional materials.[3][4]
Visualized Chemical Pathways
The following diagrams illustrate the logical flow of the synthesis and subsequent reactivity of this compound.
Caption: Synthesis workflow for this compound.
Caption: General reactivity pathway via nucleophilic substitution.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and solubility of 2-(chloromethyl)quinoline (B1294453) hydrochloride (CAS Number: 3747-74-8), a key intermediate in the synthesis of various organic compounds, including those with potential biological activity.[1] The information presented herein is intended to support research and development activities by providing key physicochemical data and standardized experimental protocols.
Physicochemical Data
The physical and chemical properties of a compound are critical for its handling, formulation, and application in further research.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a specific temperature, while impurities can lead to a depression and broadening of the melting range.[2][3]
Table 1: Reported Melting Point of 2-(Chloromethyl)quinoline Hydrochloride
| Melting Point Range (°C) | Source |
| 183-187 | [1][4] |
| 145-150 | [1] |
| 183.0 to 187.0 | [5] |
Note: The variation in reported melting points may be attributed to differences in purity and the experimental method used for determination.
Solubility
Solubility is a crucial parameter, particularly in drug discovery and development, as it influences bioavailability and formulation.[6] this compound is a salt, which generally enhances its solubility in polar solvents compared to its free base form.[7]
Table 2: Solubility Profile of this compound
| Solvent | Solubility Description | Source |
| Water | Soluble | [1][7][8] |
| Organic Solvents | Soluble in most | [1] |
A specific data point indicates clear solubility for a 5% solution in water.[8] The free base, 2-(chloromethyl)quinoline, exhibits limited solubility in polar solvents like water and higher solubility in non-polar solvents such as hexane (B92381) or chloroform.[9]
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standardized methodologies for determining melting point and solubility.
Melting Point Determination: Capillary Method
The capillary method is a common and reliable technique for determining the melting point of a solid.[10]
Protocol:
-
Sample Preparation:
-
Apparatus Setup:
-
Measurement:
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.[11]
-
Decrease the heating rate to approximately 1-2°C per minute to ensure accurate observation.[3][11]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[3]
-
-
Reporting:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.[3]
-
Solubility Determination: Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[12]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.[12] The excess solid should be visible.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. A mechanical shaker or orbital incubator can be used.
-
-
Sample Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid by filtration or centrifugation. Ensure that no solid particles are carried over.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved this compound in the clear, saturated solution using a suitable analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC)
-
UV-Vis Spectroscopy
-
Gravimetric analysis (after solvent evaporation)
-
-
-
Calculation and Reporting:
-
The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.
-
Diagrams
Experimental Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination via the Capillary Method.
Logical Flow for Solubility Determination
Caption: Logical Flowchart for Determining Compound Solubility.
References
- 1. chembk.com [chembk.com]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. This compound(3747-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. CAS 3747-74-8: Clorhidrato de 2-(clorometil)quinolina [cymitquimica.com]
- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
An In-depth Technical Guide on 2-(Chloromethyl)quinoline hydrochloride as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)quinoline (B1294453) hydrochloride is a versatile and highly reactive synthetic building block that serves as a cornerstone in the development of a wide array of functionalized quinoline (B57606) derivatives. Its inherent reactivity, attributed to the labile chloromethyl group at the 2-position of the quinoline scaffold, makes it an invaluable precursor in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of 2-(chloromethyl)quinoline hydrochloride. Detailed experimental protocols for its preparation and subsequent nucleophilic substitution reactions are presented, alongside a thorough compilation of its physicochemical and spectral data. Furthermore, this guide explores its application in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors targeting critical signaling pathways in cancer and other diseases.
Introduction
The quinoline moiety is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a reactive functional group onto the quinoline core provides a powerful tool for the construction of diverse molecular architectures. This compound stands out as a particularly useful intermediate due to the electrophilic nature of the chloromethyl group, which readily undergoes nucleophilic substitution reactions.[2] This allows for the facile introduction of various pharmacophores and functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[3] This guide aims to provide researchers and drug development professionals with a detailed technical resource on the utilization of this compound as a key synthetic intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3747-74-8 | [1] |
| Molecular Formula | C₁₀H₉Cl₂N | [1] |
| Molecular Weight | 214.09 g/mol | [1] |
| Appearance | Pale yellow to cream or light pink powder | [4] |
| Melting Point | 183–187 °C | [5] |
| Solubility | Soluble in water and polar organic solvents like methanol (B129727) and DMSO.[5][6] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data available, with the chloromethyl protons typically resonating around 4.5–5.0 ppm. | [5] |
| ¹³C NMR | Spectral data available, with the chloromethyl carbon resonating around 40–45 ppm. | [5][7] |
| Infrared (IR) | KBr wafer and ATR-IR spectra are available. | [1] |
| Mass Spectrometry | Data available in public databases. | [1] |
Synthesis and Reactivity
Synthesis of this compound
The most common method for the synthesis of this compound is through the chlorination of 2-methylquinoline (B7769805).[8] This process typically involves the use of a chlorinating agent in an inert solvent.
Synthesis of this compound.
Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon.[3] The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.[3]
General workflow for nucleophilic substitution.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the chlorination of 2-methylpyridines and -quinolines.[8]
Materials:
-
2-Methylquinoline
-
Carbon tetrachloride (CCl₄)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Chlorine gas (Cl₂)
-
Hydrochloric acid (HCl) gas
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve 2-methylquinoline in carbon tetrachloride.
-
Add a twofold molar excess of anhydrous sodium carbonate to the solution.
-
Heat the mixture to 60-65 °C.
-
Bubble chlorine gas through the heated solution for approximately 3 hours. The sodium carbonate serves to neutralize the HCl gas generated during the reaction.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the sodium carbonate and sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude 2-(chloromethyl)quinoline.
-
Dissolve the crude product in a suitable solvent and bubble dry HCl gas through the solution to precipitate this compound.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, aniline (B41778) derivative)
-
Potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the amine in DMF, add a slight molar excess of potassium carbonate.
-
Add this compound (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of 2-(chloromethyl)quinoline have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[9]
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[10] Its dysregulation is implicated in several diseases, including neurodegenerative disorders and cancer.
Simplified GSK-3 signaling pathway and inhibition.
Pim-1 Kinase Inhibition
Pim-1 is a proto-oncogenic serine/threonine kinase that plays a crucial role in cell survival and proliferation.[11] It is overexpressed in various cancers, making it an attractive therapeutic target.
Simplified Pim-1 signaling pathway and inhibition.
mTORC1 Inhibition
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[12]
Simplified mTORC1 signaling pathway and inhibition.
Casein Kinase 2 (CK2) Inhibition
CK2 is a constitutively active serine/threonine kinase that is involved in cell growth, proliferation, and suppression of apoptosis.[13] It is overexpressed in many cancers and is a target for cancer therapy.
Simplified CK2 signaling pathways and inhibition.
Conclusion
This compound is a powerful and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its well-defined reactivity, coupled with the inherent biological significance of the quinoline scaffold, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with detailed experimental protocols. The exploration of its application in the synthesis of kinase inhibitors highlights its potential for the development of targeted therapies for a range of diseases. Further research into the derivatization of this scaffold is likely to yield new and potent biologically active molecules.
References
- 1. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 109510250 [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 6. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jopir.in [jopir.in]
- 13. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-(Chloromethyl)quinoline Hydrochloride: A Gateway to Novel Quinoline Derivatives for Drug Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 2-(chloromethyl)quinoline (B1294453) hydrochloride as a versatile building block in the synthesis of novel quinoline (B57606) derivatives with significant therapeutic potential. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and its functionalization via 2-(chloromethyl)quinoline hydrochloride offers a direct and efficient route to a diverse array of biologically active molecules. This guide provides detailed experimental protocols, comprehensive quantitative data, and visualizations of key synthetic and biological pathways to empower researchers in the fields of oncology, infectious diseases, and inflammation.
Core Synthesis and Characterization
This compound is a highly reactive electrophilic intermediate, primarily utilized in nucleophilic substitution reactions.[1] The labile carbon-chlorine bond in the chloromethyl group allows for the facile introduction of a wide range of functional groups by reacting with various nucleophiles such as amines, thiols, and phenols.[1]
Synthesis of N-Substituted (Quinolin-2-yl)methanamine Derivatives
The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding a diverse library of N-substituted (quinolin-2-yl)methanamine derivatives.
Experimental Protocol: General Procedure for the Synthesis of N-((Quinolin-2-yl)methyl)aniline Derivatives
To a solution of a substituted aniline (B41778) (1.0 mmol) and a base such as potassium carbonate or triethylamine (B128534) (2.0 mmol) in a suitable solvent like acetonitrile (B52724) or DMF (10 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the aniline, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-((quinolin-2-yl)methyl)aniline derivative.
| Compound ID | Nucleophile | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 1a | Aniline | 85 | 110-112 | ¹H NMR (CDCl₃, δ): 8.08 (d, 1H), 7.98 (d, 1H), 7.72 (t, 1H), 7.65 (d, 1H), 7.51 (t, 1H), 7.20-7.30 (m, 3H), 6.75-6.85 (m, 3H), 4.60 (s, 2H), 4.55 (br s, 1H). MS (ESI): m/z 235 [M+H]⁺. |
| 1b | 4-Methylaniline | 88 | 125-127 | ¹H NMR (CDCl₃, δ): 8.07 (d, 1H), 7.97 (d, 1H), 7.71 (t, 1H), 7.64 (d, 1H), 7.50 (t, 1H), 7.18 (d, 1H), 7.05 (d, 2H), 6.65 (d, 2H), 4.58 (s, 2H), 4.45 (br s, 1H), 2.28 (s, 3H). MS (ESI): m/z 249 [M+H]⁺. |
| 1c | 4-Methoxyaniline | 82 | 130-132 | ¹H NMR (CDCl₃, δ): 8.06 (d, 1H), 7.96 (d, 1H), 7.70 (t, 1H), 7.63 (d, 1H), 7.49 (t, 1H), 7.17 (d, 1H), 6.80 (d, 2H), 6.70 (d, 2H), 4.55 (s, 2H), 4.35 (br s, 1H), 3.75 (s, 3H). MS (ESI): m/z 265 [M+H]⁺. |
Synthesis of 2-((Arylthio)methyl)quinoline Derivatives
Thiophenols readily react with this compound to produce 2-((arylthio)methyl)quinoline derivatives, which have shown promise as antimicrobial and anticancer agents.
Experimental Protocol: General Procedure for the Synthesis of 2-((Arylthio)methyl)quinoline Derivatives
A mixture of a substituted thiophenol (1.0 mmol), this compound (1.0 mmol), and a base like potassium carbonate (2.0 mmol) in a polar aprotic solvent such as DMF (10 mL) is stirred at room temperature for several hours. The reaction progress is monitored by TLC. After completion, the mixture is diluted with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the pure 2-((arylthio)methyl)quinoline.
| Compound ID | Nucleophile | Yield (%) | M.P. (°C) | Spectroscopic Data |
| 2a | Thiophenol | 90 | 78-80 | ¹H NMR (CDCl₃, δ): 8.05 (d, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.62 (d, 1H), 7.50 (t, 1H), 7.40-7.45 (m, 2H), 7.25-7.35 (m, 3H), 4.35 (s, 2H). MS (ESI): m/z 252 [M+H]⁺. |
| 2b | 4-Chlorothiophenol | 92 | 105-107 | ¹H NMR (CDCl₃, δ): 8.06 (d, 1H), 7.96 (d, 1H), 7.71 (t, 1H), 7.63 (d, 1H), 7.51 (t, 1H), 7.35 (d, 2H), 7.25 (d, 2H), 4.32 (s, 2H). MS (ESI): m/z 286 [M+H]⁺. |
| 2c | 4-Methylthiophenol | 89 | 88-90 | ¹H NMR (CDCl₃, δ): 8.04 (d, 1H), 7.94 (d, 1H), 7.69 (t, 1H), 7.61 (d, 1H), 7.49 (t, 1H), 7.30 (d, 2H), 7.10 (d, 2H), 4.30 (s, 2H), 2.32 (s, 3H). MS (ESI): m/z 266 [M+H]⁺. |
Biological Significance and Signaling Pathways
Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Recent research has highlighted the potential of quinoline-based compounds to modulate critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3 pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Several quinoline derivatives have been identified as potent inhibitors of this pathway, demonstrating their potential as anticancer therapeutics.[5][6][7][8][9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel quinoline derivatives.
Modulation of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is observed in a wide range of human cancers, making it an attractive target for anticancer drug development.[3][10] Quinoline-based compounds have emerged as promising STAT3 inhibitors.[3][10][11]
Caption: Modulation of the STAT3 signaling pathway by novel quinoline derivatives.
Conclusion
This compound stands out as a powerful and versatile precursor for the synthesis of a vast array of novel quinoline derivatives. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting compounds, underscore its importance in modern drug discovery and development. This guide provides a solid foundation for researchers to explore the rich chemistry of quinolines and to develop new therapeutic agents targeting critical disease pathways.
References
- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 2. echemcom.com [echemcom.com]
- 3. benthamscience.com [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Reactivity of 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)quinoline (B1294453) hydrochloride is a pivotal heterocyclic compound renowned for its high electrophilic reactivity, primarily centered at the chloromethyl group. This reactivity makes it a versatile building block in synthetic organic chemistry, particularly in the pharmaceutical industry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the electrophilic nature of 2-(chloromethyl)quinoline hydrochloride, detailing its reactions with various nucleophiles, presenting quantitative data, and outlining experimental protocols. The document also explores the biological significance of the resulting quinoline (B57606) derivatives, including their roles in anticancer and antimicrobial applications.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of a chloromethyl group at the 2-position of the quinoline ring, and its subsequent conversion to the hydrochloride salt, yields this compound. This modification significantly enhances the electrophilicity of the methylene (B1212753) carbon, rendering it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a precursor for a wide array of 2-substituted quinoline derivatives.[1]
The hydrochloride salt form improves the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2] The electron-withdrawing nature of the quinoline ring further activates the chloromethyl group, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions.[1] Consequently, this compound serves as a key intermediate in the synthesis of compounds with diverse biological activities, including anticancer and antimicrobial properties.[3][4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉Cl₂N | [6] |
| Molecular Weight | 214.09 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 183-187 °C | [2] |
| CAS Number | 3747-74-8 | |
| Solubility | Soluble in polar solvents like water and methanol | [2] |
Electrophilic Reactivity and Reaction Mechanisms
The primary mode of reactivity for this compound is nucleophilic substitution, predominantly following a bimolecular (SN2) mechanism. The electrophilic carbon of the chloromethyl group is the site of attack by a nucleophile, leading to the displacement of the chloride ion.
The general workflow for this reaction can be visualized as follows:
Caption: General workflow for the nucleophilic substitution reaction of this compound.
The reaction mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.
Caption: Generalized SN2 mechanism for the reaction of this compound.
Reactions with Nucleophiles: Quantitative Data and Experimental Protocols
This compound reacts with a wide range of nucleophiles, including N-nucleophiles, S-nucleophiles, and O-nucleophiles, to yield a diverse array of 2-substituted quinoline derivatives.
Reactions with N-Nucleophiles
Nitrogen-containing nucleophiles, such as primary and secondary amines, are common reaction partners for this compound, leading to the formation of 2-(aminomethyl)quinoline derivatives. These products have shown significant potential as anticancer agents.[3][7]
Table 1: Reaction of this compound with N-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Methylamine (B109427) | 2-((Methylamino)methyl)quinoline | 40% aq. CH₃NH₂, 10°C to rt, 3 h | 92 | [8] |
| Aniline (B41778) | 2-((Phenylamino)methyl)quinoline | K₂CO₃, DMF, 60°C, 90 min | 85 | [2] |
| Substituted Anilines | 2-((Arylamino)methyl)quinolines | Varies | Good to excellent | [9] |
Experimental Protocol: Synthesis of 2-((Methylamino)methyl)quinoline [8]
-
Suspend this compound (3.00 g, 14.01 mmol) in aqueous methylamine (40 mL, 40 wt % in H₂O) at 10°C under a nitrogen atmosphere.
-
After 20 minutes, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Dilute the mixture with water and extract with dichloromethane.
-
Dry the combined organic extracts over MgSO₄ and concentrate under reduced pressure to afford the product as a brown oil.
Reactions with S-Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, readily react with this compound to form 2-((arylthio)methyl)quinoline derivatives. These compounds have been investigated for their antimicrobial properties.[4][10]
Table 2: Reaction of this compound with S-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 2-((Phenylthio)methyl)quinoline | NaHCO₃, Acetone (B3395972), warm, 6 h | Not specified | [11] |
| Substituted Thiophenols | 2-((Arylthio)methyl)quinolines | Varies | Good to excellent | [12] |
Experimental Protocol: General Synthesis of 2-((Arylthio)methyl)quinolines [11]
-
To a suspension of this compound (0.01 mol) and the desired thiophenol (0.01 mol) in acetone (50 mL) in a round-bottom flask, add sodium bicarbonate (0.02 mol).
-
Warm the mixture on a steam bath for approximately six hours, monitoring the reaction progress by TLC.
-
Upon completion, make the solution basic with 5% ammonium (B1175870) hydroxide.
-
Collect the final product after solvent recovery.
Reactions with O-Nucleophiles
Oxygen nucleophiles, including alcohols and phenols, can also displace the chloride from this compound, although sometimes requiring stronger bases or harsher conditions to deprotonate the nucleophile.
Table 3: Reaction of this compound with O-Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Phenol (B47542) | 2-(Phenoxymethyl)quinoline | Base (e.g., K₂CO₃), DMF | Not specified | [2] |
Experimental Protocol: General Synthesis of 2-(Phenoxymethyl)quinolines
-
To a solution of the desired phenol (1.1 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer, followed by purification of the crude product.
Biological Significance and Applications in Drug Development
The 2-substituted quinoline derivatives synthesized from this compound are of significant interest in drug development due to their wide range of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 2-substituted quinolines against various cancer cell lines.[3] For instance, certain 2-arylquinoline derivatives have shown dual inhibitory activity against EGFR and FAK kinases, which are crucial in cancer cell proliferation and metastasis.[13] Aminodihydroquinoline analogs have been identified as proapoptotic agents, inducing cell cycle arrest at the G2/M checkpoint.[7] The general structure of these bioactive molecules often involves an aromatic or heteroaromatic amine linked to the quinoline core via the methylene bridge.
Caption: Simplified signaling pathway showing the anticancer effect of 2-substituted quinoline derivatives.
Antimicrobial Activity
Derivatives of this compound have also exhibited significant antimicrobial activity against a range of bacteria and fungi.[5] For example, 2-thio-substituted quinolines have been synthesized and shown to be effective against various microbial strains.[10][14] The introduction of different functional groups onto the quinoline scaffold allows for the fine-tuning of antimicrobial potency and spectrum.
Spectroscopic Characterization
The structural elucidation of the synthesized 2-substituted quinoline derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is crucial for confirming the substitution at the 2-position. The methylene protons (-CH₂-) typically appear as a singlet, with its chemical shift dependent on the nature of the attached nucleophile. Aromatic protons of the quinoline ring and the substituent provide characteristic signals in the downfield region.[15]
-
¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and provides information about their chemical environment. The methylene carbon signal is a key indicator of successful substitution.[16]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to gain insights into its fragmentation pattern, further confirming the structure.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H or S-H stretching for amine and thiol derivatives, respectively.[15]
An example of the expected spectroscopic data for a representative product, 2-((phenylamino)methyl)quinoline, is provided below.
Table 4: Expected Spectroscopic Data for 2-((Phenylamino)methyl)quinoline
| Technique | Expected Data | Reference |
| ¹H NMR (CDCl₃, δ ppm) | ~4.5 (s, 2H, -CH₂-), ~6.7-8.2 (m, 11H, Ar-H) | [17] |
| ¹³C NMR (CDCl₃, δ ppm) | ~48 (-CH₂-), ~113-160 (Ar-C) | [16] |
| MS (EI, m/z) | [M]⁺ at 234 | [16] |
Conclusion
This compound is a highly valuable and reactive electrophile that serves as a cornerstone for the synthesis of a diverse range of 2-substituted quinoline derivatives. Its predictable reactivity, primarily through an SN2 mechanism, allows for the facile introduction of various nucleophiles, leading to compounds with significant biological potential, particularly in the realms of anticancer and antimicrobial drug discovery. This guide has provided an in-depth overview of its electrophilic nature, supported by quantitative data, detailed experimental protocols, and insights into the biological applications of its derivatives, making it a valuable resource for researchers in the field.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Kinetics of the reaction of chloromethylated phenols with aniline and substituted anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of new 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. TsCl-promoted thiolation of quinoline N-oxides with thiophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the realm of medicinal chemistry. Its versatile nature and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, physicochemical properties, and profound impact on drug discovery, with a focus on its applications in anticancer, antimalarial, and antibacterial therapies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways.
I. The Quinoline Core: Physicochemical Properties and Synthetic Strategies
Quinoline, with the chemical formula C₉H₇N, is a weak tertiary base. The presence of the nitrogen atom in the heterocyclic ring system significantly influences its electronic properties, making it an electron-deficient system. This inherent characteristic allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.
The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to a diverse array of derivatives. These classical methods, though developed over a century ago, remain fundamental in the synthesis of quinoline-based compounds.
Key Synthetic Methodologies
1. Skraup Synthesis: This reaction involves the condensation of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline.[1][2] It is a robust method for generating the core quinoline structure.
2. Friedländer Synthesis: This method provides a straightforward route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3][4]
3. Combes Quinoline Synthesis: The Combes synthesis utilizes the acid-catalyzed reaction of an aniline with a β-diketone to yield 2,4-disubstituted quinolines.[5][6]
4. Doebner-von Miller Reaction: This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines.[4][7]
II. Pharmacological Significance of the Quinoline Scaffold
The versatility of the quinoline ring has been exploited to develop a multitude of drugs with a broad spectrum of biological activities.[8][9] Its derivatives have shown significant promise and clinical success in various therapeutic areas.
Anticancer Activity
Quinoline derivatives are prominent in oncology research, with several approved drugs and numerous candidates in clinical trials.[5][10] Their anticancer effects are mediated through various mechanisms of action, including the inhibition of critical cellular signaling pathways that govern cell proliferation, survival, and angiogenesis.[11]
Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases.[12] These enzymes play a crucial role in signal transduction pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[13][14][15]
-
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Quinoline-based compounds have been designed to inhibit VEGFR kinase activity, thereby disrupting the tumor blood supply.[9][16][17]
Antimalarial Activity
The quinoline scaffold is historically significant in the fight against malaria. Drugs like chloroquine (B1663885) and mefloquine (B1676156) have been mainstays in antimalarial therapy for decades.[2] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[13] During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and inhibit the polymerization of heme into non-toxic hemozoin, leading to a buildup of toxic heme and parasite death.[13][18]
Antibacterial Activity
Quinoline derivatives, particularly the fluoroquinolones, represent a major class of synthetic broad-spectrum antibacterial agents.[16][19] These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This dual-targeting mechanism contributes to their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[19]
III. Quantitative Biological Data
The following tables summarize the biological activity of representative quinoline derivatives, providing a quantitative basis for comparison and further development.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Drug | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Bosutinib (B1684425) | Src/Abl | K562 (CML) | 0.001-0.003 | [20] |
| Cabozantinib (B823) | c-Met, VEGFR2 | Various | 0.001-0.01 | [20] |
| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | Various | 0.001-0.01 | [21] |
| Quinoline-Chalcone Hybrid (12e) | Not specified | MGC-803 (Gastric) | 1.38 | [21] |
| Quinoline-Chalcone Hybrid (12e) | Not specified | HCT-116 (Colon) | 5.34 | [21] |
| Quinoline-Chalcone Hybrid (12e) | Not specified | MCF-7 (Breast) | 5.21 | [21] |
| Isatin-Quinoline Hybrid (12) | VEGFR-2 | Caco-2 (Colon) | 0.58 | [22] |
| Isatin-Quinoline Hybrid (12) | VEGFR-2 | MDA-MB-231 (Breast) | 0.94 | [22] |
Table 2: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Ciprofloxacin | E. coli | 0.008-0.03 | [23] |
| Ciprofloxacin | S. aureus | 0.12-0.5 | [23] |
| Levofloxacin | S. pneumoniae | 1 | [24] |
| Levofloxacin | P. aeruginosa | 0.5-2 | [24] |
| Quinolone Hybrid (5d) | MRSA | 0.125 | [23] |
| Quinolone Hybrid (5d) | E. coli | 1 | [23] |
| Quinoline-2-one (6c) | MRSA | 0.75 | [7] |
| Quinoline-2-one (6c) | VRE | 0.75 | [7] |
| Quinoline-based Hybrid (7b) | S. aureus | 2 | [25] |
| Quinoline-based Hybrid (7b) | M. tuberculosis | 10 | [25] |
Table 3: Pharmacokinetic Parameters of Selected Quinoline-Based Drugs
| Drug | Bioavailability (%) | Tₘₐₓ (h) | t₁/₂ (h) | Clearance (L/h) | Volume of Distribution (L) | Reference(s) |
| Chloroquine | ~89 | 2-4 | 240-1440 | 13.8 | 13,000 | [12][14][18][26] |
| Mefloquine | ~85 | 6-24 | 312-504 | 1.56 | 1,330 | [1][13][19][27] |
| Bosutinib | Not determined | 4-6 | ~22 | 189 | 7,537 | [2][16][28] |
| Cabozantinib | Not determined | 2-5 | ~99 | 2.2 | 319 | [23][29][30] |
IV. Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of quinoline derivatives are crucial for reproducible research and development.
Synthesis Protocols
General Protocol for Friedländer Synthesis of a Substituted Quinoline:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the compound containing an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 10 mol%) or a base (e.g., piperidine, 20 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]
General Protocol for Skraup Synthesis of Quinoline:
-
Reactant Mixture: In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 eq), glycerol (3.0 eq), and an oxidizing agent such as nitrobenzene (B124822) (0.4 eq).
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 100 ml for 1 mole of aniline). The reaction is highly exothermic and may require external cooling to control the temperature.
-
Initiation: Gently heat the mixture to initiate the reaction. Once started, the reaction may proceed vigorously.
-
Reaction Completion: After the initial vigorous reaction subsides, continue heating the mixture at a controlled temperature (e.g., 140-150°C) for several hours to ensure completion.
-
Work-up: Allow the reaction mixture to cool and then carefully dilute it with water. Neutralize the excess acid with a concentrated solution of sodium hydroxide.
-
Isolation: Isolate the crude quinoline by steam distillation.
-
Purification: Separate the quinoline layer from the distillate, dry it over a suitable drying agent (e.g., anhydrous potassium carbonate), and purify by distillation.[2][17]
Biological Assay Protocols
MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[27][28][31]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][19][24]
In Vitro Radiometric Protein Kinase Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and a kinase reaction buffer containing Mg²⁺.
-
Compound Addition: Add the quinoline-based inhibitor at various concentrations to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]-ATP and non-radioactive ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper) and wash extensively to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC₅₀ or Kᵢ value.[24][32][33]
V. Signaling Pathways and Mechanistic Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by quinoline derivatives and a generalized experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway with inhibitory action of quinoline derivatives.
Caption: VEGFR signaling pathway and its inhibition by quinoline-based compounds.
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
VI. Conclusion
The quinoline scaffold is an undeniably important motif in modern drug discovery, demonstrating a remarkable breadth of biological activities. Its derivatives have yielded potent anticancer, antimalarial, and antibacterial agents by interacting with a wide range of molecular targets. The continued exploration of this versatile chemical entity, aided by rational design, robust synthetic methodologies, and comprehensive biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges. This technical guide provides a foundational resource for professionals in the field to build upon in their quest for novel and effective medicines.
References
- 1. Population pharmacokinetics of mefloquine in patients with acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Clinical pharmacokinetics of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, pharmacodynamics, and allometric scaling of chloroquine in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]
- 17. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements [pubmed.ncbi.nlm.nih.gov]
- 19. Mefloquine Pharmacokinetic-Pharmacodynamic Models: Implications for Dosing and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo-like Kinase 2 and Polo-like Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 22. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 28. Population pharmacokinetic and pharmacodynamic analysis of bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 33. researchgate.net [researchgate.net]
Stability and Storage of 2-(Chloromethyl)quinoline hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)quinoline hydrochloride (CAS No: 3747-74-8). The document details its physicochemical properties, potential degradation pathways, and protocols for assessing its stability under various stress conditions. This guide is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this versatile chemical intermediate.
Physicochemical Properties and Recommended Storage
This compound is a pale yellow to pink powder.[1] It is soluble in water.[1] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClN · HCl | [3][4][5] |
| Molecular Weight | 214.09 g/mol | [3][4][5] |
| Appearance | Pale yellow to cream or light pink powder | [1][2] |
| Melting Point | 183-187 °C (lit.) | [1][6] |
| Solubility | Soluble in water | [1] |
Recommended Storage Conditions: To maintain its integrity, this compound should be stored in a dry, cool, and well-ventilated place.[7] The container should be kept tightly closed to prevent moisture ingress.[7] It is also advisable to protect the compound from light.[1] Under these standard storage conditions, the compound is considered to be stable.[7][8]
Potential Degradation Pathways
The chemical structure of this compound contains two primary sites susceptible to degradation: the highly reactive chloromethyl group at the 2-position and the quinoline (B57606) ring itself.
Key Degradation Pathways Include:
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, which can lead to the formation of 2-(Hydroxymethyl)quinoline hydrochloride. This reaction can be catalyzed by both acidic and basic conditions.
-
Oxidation: The quinoline ring can be oxidized, potentially forming N-oxides or hydroxylated derivatives.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the quinoline ring system.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition, potentially leading to the elimination of hydrogen chloride and subsequent polymerization or rearrangement.
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[7][9] These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[7][9]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux at 60-80°C for a specified duration (e.g., 2-24 hours). | Hydrolysis of the chloromethyl group to a hydroxyl group. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux at 60-80°C for a specified duration (e.g., 2-24 hours). | Hydrolysis of the chloromethyl group; potential for quinoline ring degradation under harsh conditions. |
| Oxidation | 3-30% H₂O₂ at room temperature for a specified duration (e.g., 24-48 hours). | Oxidation of the quinoline ring to form N-oxides or other oxidized species. |
| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 80-105°C) for a specified duration (e.g., 24-72 hours). | General decomposition, potential dehydrochlorination. |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). | Photolytic cleavage or rearrangement of the quinoline ring. |
The following diagram outlines a general workflow for conducting forced degradation studies.
Caption: General workflow for forced degradation studies.
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat the solution at 60°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, and 24 hours), neutralize with an equal volume of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat the solution at 60°C. Withdraw aliquots at various time points, neutralize with an equal volume of 0.2 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To a known volume of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature. Withdraw aliquots at various time points and dilute with the mobile phase.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 80°C. At specified time intervals, withdraw samples, dissolve them in the mobile phase, and dilute to a suitable concentration.
-
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. After the exposure period, prepare solutions of the exposed and control samples for analysis.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.
Table 3: Starting Conditions for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or using a PDA detector to monitor multiple wavelengths). |
| Injection Volume | 10 µL |
The following diagram illustrates the logical workflow for developing and validating a stability-indicating HPLC method.
Caption: Workflow for stability-indicating method development and validation.
Conclusion
This compound is a stable compound under recommended storage conditions. However, its reactivity, particularly at the chloromethyl group, makes it susceptible to degradation under stress conditions such as hydrolysis, oxidation, heat, and light. A thorough understanding of its stability profile through forced degradation studies is crucial for its effective use in research and drug development. The implementation of a validated stability-indicating analytical method is essential for monitoring its purity and ensuring the quality of subsequent synthetic products.
References
- 1. benchchem.com [benchchem.com]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)quinoline (B1294453) hydrochloride is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates.[1][][3] Its chemical structure, featuring a quinoline (B57606) core substituted with a reactive chloromethyl group at the 2-position, makes it a highly valuable electrophilic intermediate in organic synthesis.[1][3][4] The quinoline scaffold itself is a prominent feature in numerous biologically active compounds, including natural alkaloids and synthetic drugs, exhibiting a broad spectrum of pharmacological activities such as antimicrobial, anti-inflammatory, and anticancer effects.[1][5][6]
The synthetic utility of 2-(chloromethyl)quinoline hydrochloride is primarily attributed to the labile carbon-chlorine bond in the chloromethyl group.[1] This group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile attachment of various nucleophiles.[4] This reactivity enables the straightforward introduction of the 2-quinolylmethyl moiety into other molecules, providing a gateway to novel drug candidates with potentially improved efficacy and reduced side effects.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 3747-74-8 | [1][][7] |
| Molecular Formula | C₁₀H₉Cl₂N | [1][8] |
| Molecular Weight | 214.09 g/mol | [1][][7][8] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 184–190°C | [1] |
| Solubility | Soluble in water, DMF, and DMSO | [1] |
Applications in Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[3][4] It is particularly useful for the alkylation of various nucleophiles, including amines, thiols, and alcohols, to produce a diverse range of quinoline derivatives.
Key Reaction Types:
-
N-Alkylation: Reaction with primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) to form N-substituted quinoline derivatives. These compounds are precursors to various biologically active molecules.
-
S-Alkylation: Reaction with thiols to generate thioethers, which are important intermediates in medicinal chemistry.
-
O-Alkylation: Reaction with alcohols and phenols to produce ethers, which can be further elaborated into more complex pharmaceutical compounds.
These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic methylene (B1212753) carbon of the chloromethyl group, displacing the chloride ion.[9] The reaction is often facilitated by a base to enhance the nucleophilicity of the reacting species.[9]
Experimental Protocols
The following are generalized protocols for the use of this compound in alkylation reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Alkylation of Amines
Objective: To synthesize an N-((quinoline-2-yl)methyl) substituted amine.
Materials and Reagents:
-
This compound
-
Primary or secondary amine
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)
-
Anhydrous dimethylformamide (DMF) or acetonitrile (B52724) (ACN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (2.0-3.0 eq. of K₂CO₃ or 1.1-1.5 eq. of Et₃N) in the chosen anhydrous solvent (DMF or ACN).[9][10]
-
To the stirred suspension, add this compound (1.1-1.2 eq.) portion-wise.[9]
-
Stir the reaction mixture at room temperature or gently heat to 40-60°C.[1][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9][10]
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Quantitative Data for N-Alkylation:
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 60 | 1.5 | 85[1] |
| Piperidine | Et₃N | ACN | Reflux | 4 | >90 |
| Imidazole | K₂CO₃ | DMF | 25 | 12 | ~80 |
Protocol 2: General Procedure for S-Alkylation of Thiols
Objective: To synthesize an S-((quinoline-2-yl)methyl) substituted thioether.
Materials and Reagents:
-
This compound
-
Thiol
-
Sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH)
-
Anhydrous tetrahydrofuran (B95107) (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in the chosen anhydrous solvent.[10]
-
Cool the mixture to 0°C.[10]
-
Carefully add the base (1.0-1.1 eq.) to deprotonate the thiol and form the thiolate.[10]
-
Stir the mixture at 0°C for 30 minutes.[10]
-
Slowly add a solution of this compound (1.0-1.2 eq.) in the same solvent.[10]
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.[10]
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.[10]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[10]
-
Purify the product via column chromatography.[10]
Quantitative Data for S-Alkylation:
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 0 to RT | 3 | >90 |
| Cysteine methyl ester | NaOH | DMF | RT | 6 | ~85 |
| 1-Dodecanethiol | NaH | THF | 0 to RT | 2 | >95 |
Protocol 3: General Procedure for O-Alkylation of Phenols
Objective: To synthesize an O-((quinoline-2-yl)methyl) substituted ether.
Materials and Reagents:
-
This compound
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous DMF or acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the phenol (1.0 eq.) in the chosen anhydrous solvent, add the base (2.0-3.0 eq.).
-
Add this compound (1.1-1.2 eq.) and heat the mixture to 50-80°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for O-Alkylation:
| Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 5 | ~80 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetone | Reflux | 3 | >90 |
| 2-Naphthol | K₂CO₃ | DMF | 80 | 6 | ~85 |
Visualizations
Caption: General reaction scheme for the synthesis of pharmaceutical intermediates.
Caption: Experimental workflow for a typical N-alkylation reaction.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.[8][11] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[8][11] When handling this compound, it is essential to wear suitable protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated fume hood to avoid inhalation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemical-label.com [chemical-label.com]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel quinoline-based compounds derived from 2-(chloromethyl)quinoline (B1294453) hydrochloride. This precursor is a valuable and reactive intermediate for the development of new antimicrobial agents due to the versatile reactivity of the 2-chloromethyl group.[1][2] The quinoline (B57606) scaffold itself is a well-established pharmacophore present in numerous antimicrobial drugs.[3]
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[4] Quinoline derivatives have historically been a rich source of antimicrobial compounds.[3][5] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of biological activity. 2-(Chloromethyl)quinoline hydrochloride serves as a key building block, enabling the introduction of various side chains at the 2-position through nucleophilic substitution reactions.[1][2] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.
General Synthetic Workflow
The general strategy for synthesizing novel antimicrobial agents from this compound involves a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable nucleophile. This is a versatile method to introduce a wide range of functional groups, leading to diverse libraries of quinoline derivatives for antimicrobial screening.
Caption: General workflow for the synthesis and screening of antimicrobial agents.
Experimental Protocols
General Protocol for the Synthesis of 2-Substituted Quinoline Derivatives
This protocol describes a general method for the reaction of this compound with various nucleophiles.
Materials:
-
This compound
-
Selected nucleophile (e.g., substituted aniline, thiol, or alcohol)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the desired nucleophile (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Note: This is a generalized protocol and may require optimization for specific nucleophiles and substrates.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (for dissolving compounds)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth with bacteria and standard antibiotic) and a negative control (broth with bacteria and no compound).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoline derivatives against various microbial strains.
| Compound ID | Structure/Substitution at C2 | Test Organism | MIC (µg/mL) | Reference |
| 5d | Quinolone coupled hybrid | S. aureus ATCC 29213 | 1 | [4] |
| E. coli ATCC 25922 | 8 | [4] | ||
| MRSA N315 | 2 | [4] | ||
| 6c | Schiff-base hybrid (R¹=Cl, R²=H) | MRSA | 0.75 | [6] |
| VRE | 0.75 | [6] | ||
| MRSE | 2.50 | [6] | ||
| 6l | Schiff-base hybrid (R¹=Cl, R²=Cl) | MRSA | 1.25 | [6] |
| VRE | 1.25 | [6] | ||
| MRSE | 3.75 | [6] | ||
| QBSC 4d | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium(II) complex | S. aureus ATCC25923 | 0.0001904 | [7] |
| E. coli ATCC25922 | 0.00609 | [7] | ||
| C. albicans ATCC10231 | 0.0001904 | [7] |
Structure-Activity Relationship (SAR) Insights
Based on the available data, certain structural features appear to influence the antimicrobial activity of these quinoline derivatives. The following diagram illustrates a simplified SAR.
Caption: Simplified Structure-Activity Relationship (SAR) diagram.
The data suggests that the nature of the substituent at the 2-position of the quinoline ring plays a crucial role in determining the antimicrobial potency and spectrum. The incorporation of bulky aromatic groups, additional heterocyclic systems (like quinolones), and the formation of metal complexes have all been shown to yield compounds with significant antimicrobial activity.[4][6][7] Further systematic modifications are warranted to fully elucidate the SAR and to develop lead compounds with improved therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Fluorescent Probes Using 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from 2-(chloromethyl)quinoline (B1294453) hydrochloride. This versatile building block enables the facile introduction of the fluorescent quinoline (B57606) moiety into a variety of molecular structures, creating powerful tools for biological imaging and sensing.
Introduction to 2-(Chloromethyl)quinoline Hydrochloride in Fluorescent Probe Synthesis
This compound is a highly reactive synthetic intermediate valued for its utility in constructing fluorescent probes. The quinoline core is an intrinsically fluorescent heterocycle, and its photophysical properties can be modulated by substitution at various positions. The key to the reactivity of this compound lies in the chloromethyl group at the 2-position. The chlorine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for the straightforward covalent attachment of the quinoline fluorophore to a wide range of molecules, including proteins, peptides, and small molecule ligands, by reaction with nucleophiles such as amines and thiols.
General Reaction Scheme
The fundamental reaction for creating fluorescent probes from this compound is a nucleophilic substitution.
Caption: General reaction for probe synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of two representative fluorescent probes using this compound as the starting material.
Protocol 1: Synthesis of an Amine-Reactive Quinoline-Based Fluorescent Probe
This protocol describes the synthesis of a fluorescent probe by reacting this compound with a primary amine, exemplified by the reaction with 4-aminophenol (B1666318).
Materials:
-
This compound
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution and stir the mixture at room temperature for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Thiol-Reactive Quinoline-Based Fluorescent Probe
This protocol details the synthesis of a fluorescent probe by reacting this compound with a thiol-containing molecule, using cysteine as an example.
Materials:
-
This compound
-
L-Cysteine
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine (1.0 equivalent) in a solution of sodium bicarbonate (2.0 equivalents) in deionized water.
-
In a separate flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Slowly add the ethanolic solution of this compound to the aqueous solution of L-cysteine with vigorous stirring at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the pure thiol-reactive fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes representative data for quinoline-based fluorescent probes structurally similar to those synthesized from this compound.
| Probe Structure Type | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 2-((Arylamino)methyl)quinoline | ~350-380 | ~450-500 | ~100-120 | 0.1 - 0.5 | N/A |
| 2-((Arylthio)methyl)quinoline | ~340-370 | ~430-480 | ~90-110 | 0.05 - 0.3 | N/A |
Note: The exact photophysical properties will vary depending on the specific substituent and the solvent used.
Application: Monitoring Protein Kinase C (PKC) Activity
Fluorescent probes derived from this compound can be designed to monitor the activity of specific enzymes, such as protein kinases, which are pivotal in cellular signaling pathways. For instance, a peptide substrate for Protein Kinase C (PKC) containing a cysteine residue can be labeled with a thiol-reactive quinoline probe. The change in the fluorescence properties of the probe upon phosphorylation of the peptide can be used to monitor PKC activity.
Signaling Pathway Diagram: Protein Kinase C (PKC) Activation
The following diagram illustrates a simplified signaling pathway leading to the activation of Protein Kinase C.
Caption: Simplified Protein Kinase C signaling pathway.
Experimental Workflow for Monitoring PKC Activity
The following workflow outlines the use of a quinoline-labeled peptide probe to monitor PKC activity in a cellular context.
Caption: Workflow for monitoring PKC activity.
Protocol for Cellular Imaging:
-
Cell Culture: Culture cells of interest on glass-bottom dishes suitable for fluorescence microscopy.
-
Probe Loading: Incubate the cells with the quinoline-labeled peptide probe in a serum-free medium for a specified duration to allow for cellular uptake.
-
Cell Stimulation: After probe loading, wash the cells to remove the excess probe and replace with a fresh medium. Stimulate the cells with an appropriate agonist (e.g., phorbol (B1677699) esters) to activate the PKC signaling pathway.
-
Fluorescence Microscopy: Acquire fluorescence images of the cells at different time points before and after stimulation using a fluorescence microscope equipped with the appropriate filter sets for the quinoline fluorophore.
-
Image Analysis: Quantify the changes in fluorescence intensity or localization within the cells to determine the kinetics and spatial distribution of PKC activity.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of a diverse range of fluorescent probes. The straightforward nucleophilic substitution chemistry allows for the labeling of various biomolecules, enabling researchers to investigate complex biological processes such as enzyme activity and cellular signaling with high sensitivity and spatiotemporal resolution. The protocols and data presented here provide a foundation for the development and application of novel quinoline-based fluorescent probes in biomedical research and drug discovery.
Application Notes and Protocols: Synthesis and Biological Significance of 2-((Amino)methyl)- and 2-((Thio)methyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)quinoline (B1294453) hydrochloride is a reactive heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its utility stems from the presence of a chloromethyl group at the 2-position of the quinoline (B57606) scaffold, which is highly susceptible to nucleophilic substitution.[2] This reactivity allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse quinoline derivatives.[2] Among these, compounds bearing amino and thioether linkages at the 2-methyl position are of significant interest due to their prevalence in biologically active molecules with potential therapeutic applications.[3]
The quinoline core itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory properties.[1] The introduction of various amine and thiol moieties via reaction with 2-(chloromethyl)quinoline hydrochloride can modulate these activities and lead to the discovery of novel therapeutic agents.
Reaction of this compound with Amines and Thiols
The fundamental reaction involves the nucleophilic displacement of the chloride ion from the chloromethyl group by an amine or a thiol. This S(_N)2 reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is liberated during the reaction, or to deprotonate the thiol to the more nucleophilic thiolate.
The general reaction schemes are as follows:
Reaction with Amines:
Caption: General reaction with amines.
Reaction with Thiols:
Caption: General reaction with thiols.
Commonly used bases include potassium carbonate, sodium carbonate, triethylamine (B128534), or an excess of the reacting amine. The choice of solvent depends on the solubility of the reactants and the reaction temperature, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, and ethanol (B145695) being frequently employed.
Data Presentation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amine (unspecified) | K₂CO₃ | DMF | 60 | 1.5 | 85 | [4] |
| Thiophenol | Et₃N | THF | Room Temp. | Not specified | 66 | [5] |
Note: The yield for the reaction with thiophenol is for the synthesis of 2-methyl-3-(phenylthiomethyl)quinoline from a different starting material but provides an indication of the efficiency of the C-S bond formation.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with amines and thiols. These should be adapted based on the specific properties of the nucleophile.
Protocol 1: Synthesis of 2-((Dialkylamino)methyl)quinoline
Caption: Experimental workflow for amine reaction.
Materials:
-
This compound
-
Desired amine (e.g., piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Add a suitable solvent, such as DMF, to dissolve the reactants.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-((dialkylamino)methyl)quinoline.
Protocol 2: Synthesis of 2-((Arylthio)methyl)quinoline
Caption: Experimental workflow for thiol reaction.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol)
-
Triethylamine (Et₃N) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a suitable solvent like THF.
-
Add triethylamine (1.5 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 2-((arylthio)methyl)quinoline.
Application in Drug Discovery and Development
The 2-substituted quinoline scaffold is a cornerstone in the development of new therapeutic agents. The introduction of diverse amine and thiol functionalities allows for the fine-tuning of their biological activity and pharmacokinetic properties.
Anticancer Activity: Many 2-substituted quinoline derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[6] The mechanisms of action are varied and can involve:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and HER-2.
-
DNA Interaction: Some quinoline-based compounds can intercalate into DNA, leading to cell cycle arrest and apoptosis. They can also inhibit DNA methyltransferases (DNMTs), which are crucial for epigenetic regulation.
-
Signaling Pathway Modulation: These compounds can interfere with critical signaling pathways in cancer cells. For example, some have been shown to activate the p53 tumor suppressor pathway, leading to a DNA damage response.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Convenient One-Pot Preparation of 2-Methyl-3-(phenylthio- methyl)quinolines from Morita-Baylis-Hillman Adducts and Their Oxidation to the Corresponding Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Quoline-Based Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of established and modern synthetic protocols for quinoline-based drugs. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. These notes offer detailed methodologies, comparative data, and workflow visualizations to aid in the efficient synthesis and development of novel quinoline-containing therapeutic agents.
Comparative Overview of Classical Quinoline Synthesis Methods
Classical named reactions provide the foundation for quinoline synthesis. While robust, they often require harsh conditions. Modern modifications, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields.
| Synthesis Method | Key Reagents | Typical Product | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) | Ref. |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or simple substituted quinolines | 110 - 140 | 0.75 - 6 h | 14 - 47 | [1] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | 2- and/or 4-substituted quinolines | 80 - 100 (Reflux) | 4 - 17 h | 18 - 91 | [2][3] |
| Combes | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted quinolines | 60 - 175 | Varies | Moderate to Good | [4][5] |
| Friedländer | 2-Aminoaryl Ketone, α-Methylene Ketone, Acid/Base Catalyst | Polysubstituted quinolines | 60 - 160 | 1.5 - 4 h | 77 - 95 | [6][7] |
| Friedländer (MW) | 2-Aminoaryl Ketone, α-Methylene Ketone, Acetic Acid | Polysubstituted quinolines | 160 | 5 - 10 min | ~95 | [7] |
Modern Catalytic Approaches for Quinoline Synthesis
Modern synthetic strategies focus on improving efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysts or green chemistry principles.
Transition Metal-Catalyzed Syntheses
A prominent modern approach is the three-component coupling of anilines, aldehydes, and terminal alkynes (A³-coupling) to form 2,4-disubstituted quinolines. Various transition metals can catalyze this transformation.[8][9][10]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Ref. |
| FeCl₃ | None (Solvent-free) | 100 | 0.5 - 1 | 82 - 94 | [9] |
| Zn(OTf)₂ | None (Solvent-free) | 100 | 5 | 70 - 85 | [9] |
| CuI / La(OTf)₃ | Ionic Liquid | 100 | 1 - 2.5 | 80 - 92 | [8] |
| AgOTf / TFA | DCE | Reflux | 0.5 - 3 | High to Excellent | [10] |
Green Synthesis Protocols
Green chemistry approaches aim to reduce the environmental impact of chemical synthesis by using recyclable catalysts, safer solvents like water, and energy-efficient methods.[11][12][13]
| Method | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Ref. |
| Friedländer | g-C₃N₄-SO₃H (heterogeneous) | None | 100 | 4 h | ~97 | [13][14] |
| Three-Component | Fe₃O₄ Nanoparticles | Water | Reflux | 2 h | 88 - 96 | [11] |
| Friedländer (MW) | Ba/Ca (heterogeneous) | None | 80 | Not specified | 67 - 99 | [12] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental processes is crucial for understanding and executing these syntheses.
Reaction Mechanisms
The following diagrams illustrate the accepted mechanisms for the classical quinoline syntheses.
References
- 1. Medicinal Chemistry Antimalarial drugs 3.pptx [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Chloromethyl)quinoline Hydrochloride in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities. 2-(Chloromethyl)quinoline hydrochloride serves as a versatile starting material for the synthesis of a diverse library of quinoline-based compounds. Its reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of novel molecular architectures with potential anti-inflammatory properties. These derivatives have been shown to target key inflammatory pathways, including the NF-κB signaling cascade and cyclooxygenase (COX) enzymes.
This document provides detailed application notes on the use of this compound as a precursor for anti-inflammatory agents, summarizes quantitative data from relevant studies, and offers comprehensive experimental protocols for their evaluation.
Synthesis of Quinoline Derivatives from this compound
This compound is a key building block for synthesizing a variety of quinoline derivatives. The reactive chloromethyl group readily undergoes nucleophilic substitution reactions with amines, phenols, thiols, and other nucleophiles to yield a diverse range of compounds.
Quantitative Anti-Inflammatory Activity of Quinoline Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various quinoline derivatives, showcasing the potential of compounds that can be synthesized using this compound as a starting material.
Table 1: In Vitro Anti-inflammatory Activity of Quinoline Derivatives
| Compound ID | Assay | Cell Line | IC50 (µM) | % Inhibition | Reference |
| Quinoline-Thiazolidinedione Hybrid (LPSF/ZKD2) | TNF-α Inhibition | - | - | Significant, dose-dependent | [1] |
| Quinoline-Thiazolidinedione Hybrid (LPSF/ZKD7) | IFN-γ Inhibition | - | - | Significant, dose-dependent | [1] |
| Quinoline Derivative (Q3) | NF-κB Luciferase | HeLa | ~5 | - | [2][3] |
| Celecoxib-Quinoline Hybrid (12c) | COX-2 Inhibition | - | 0.1 | - | |
| Celecoxib-Quinoline Hybrid (14a) | COX-2 Inhibition | - | 0.11 | - | |
| Celecoxib-Quinoline Hybrid (14b) | COX-2 Inhibition | - | 0.11 | - | |
| Daturaolone (Illustrative Triterpenoid) | NF-κB Inhibition | - | 1.2 ± 0.8 (µg/mL) | 92.17 ± 5.1 | [4] |
| Daturaolone (Illustrative Triterpenoid) | Nitric Oxide Production | - | 4.51 ± 0.92 (µg/mL) | 84 ± 2.87 | [4] |
Table 2: In Vivo Anti-inflammatory Activity of Quinoline Derivatives
| Compound ID | Animal Model | Dosing | Effect | Reference |
| Azetidinone-Quinoline Hybrid (6a) | Carrageenan-induced paw edema (Rat) | - | Significant anti-inflammatory activity | [5] |
| Azetidinone-Quinoline Hybrid (6b) | Carrageenan-induced paw edema (Rat) | - | Significant anti-inflammatory activity | [5] |
| NIQBD-loaded StNPs (200 mg/mL) | Methotrexate-induced inflammation (Rat) | - | Significant decrease in NF-κB and IL-1β | [6] |
| This compound | Acute inflammation (Rat) | - | Significant reduction in paw edema | [7] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of key signaling pathways, most notably the NF-κB pathway, which is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB Signaling Pathway by Quinoline Derivatives.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments to assess the anti-inflammatory potential of synthesized quinoline derivatives.
In Vitro Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay is a standard method for screening compounds for anti-inflammatory activity by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.
Caption: Workflow for Nitric Oxide Production Inhibition Assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized quinoline derivatives for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent system.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Protocol:
-
Animals: Use male Wistar rats (180-200 g).
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized quinoline derivatives.
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before the carrageenan injection.[8]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[8][9]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of quinoline derivatives with significant potential as anti-inflammatory agents. The data and protocols presented in these application notes provide a solid framework for researchers to design, synthesize, and evaluate novel quinoline-based compounds targeting inflammatory diseases. The ability of these compounds to modulate key inflammatory pathways, such as the NF-κB signaling cascade, underscores their therapeutic promise. Further investigation into the structure-activity relationships of derivatives synthesized from this compound will be crucial in optimizing their potency and selectivity for the development of next-generation anti-inflammatory drugs.
References
- 1. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for 2-(Chloromethyl)quinoline Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)quinoline (B1294453) hydrochloride is a versatile heterocyclic building block widely employed in organic synthesis. Its utility stems from the presence of a reactive chloromethyl group at the 2-position of the quinoline (B57606) ring. This feature makes it an excellent electrophile for nucleophilic substitution reactions, providing a straightforward method for the introduction of the quinolin-2-ylmethyl moiety into a diverse range of molecular scaffolds.[1] The quinoline core is a prominent pharmacophore found in numerous biologically active compounds, including antimalarial, antibacterial, and anticancer agents, making 2-(chloromethyl)quinoline hydrochloride a valuable precursor in drug discovery and development.[2]
These application notes provide detailed protocols for key reactions involving this compound, including nucleophilic substitution with various nucleophiles and its use in the synthesis of more complex heterocyclic systems.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 3747-74-8 | [3] |
| Molecular Formula | C₁₀H₈ClN · HCl | [3] |
| Molecular Weight | 214.09 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 165-168 °C | |
| Solubility | Soluble in water and polar organic solvents |
Handling and Storage: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes skin and eye irritation.[3] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Mechanism of Reactivity
The primary mechanism of this compound in the majority of its organic reactions is nucleophilic substitution (SN2) . The electron-withdrawing quinoline ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to attack by a wide range of nucleophiles. The chloride ion is a good leaving group, facilitating the reaction.
reagents [label=<
+
];
transition_state [label=<
Transition State Nu...CH₂-Quinoline ...Cl
];
products [label=<
+
];
reagents -> transition_state [label="Sɴ2 Attack"]; transition_state -> products [label="Leaving Group Departure"]; }
Caption: General SN2 mechanism of this compound.
Experimental Protocols
Synthesis of 2-(Azidomethyl)quinoline
This protocol describes the conversion of this compound to 2-(azidomethyl)quinoline, a key intermediate for the synthesis of 1,2,3-triazole-containing quinoline derivatives via "click chemistry".[4]
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Quantitative Data:
| Product | Yield (%) |
| 2-(Azidomethyl)quinoline | >95 |
Synthesis of 2-((Arylthio)methyl)quinolines
This protocol outlines the synthesis of 2-((arylthio)methyl)quinolines through the reaction of this compound with various thiophenols.
Reaction Scheme:
Materials:
-
This compound
-
Substituted thiophenol (e.g., thiophenol, 4-chlorothiophenol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of the appropriate thiophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add this compound (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-((arylthio)methyl)quinoline.
Quantitative Data:
| Thiophenol Substituent | Product | Yield (%) |
| H | 2-((Phenylthio)methyl)quinoline | 85 |
| 4-Cl | 2-(((4-Chlorophenyl)thio)methyl)quinoline | 88 |
| 4-CH₃ | 2-((p-Tolylthio)methyl)quinoline | 90 |
Synthesis of 2-(Phenoxymethyl)quinoline
This protocol describes the O-alkylation of phenol (B47542) with this compound to synthesize 2-(phenoxymethyl)quinoline.
Reaction Scheme:
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
Procedure:
-
A mixture of this compound (1.0 eq), phenol (1.0 eq), and potassium carbonate (1.5 eq) in acetone is refluxed for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in ethyl acetate, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product | Yield (%) |
| 2-(Phenoxymethyl)quinoline | 82 |
Synthesis of 2-((Substituted-anilino)methyl)quinolines
This protocol details the N-alkylation of anilines with this compound.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., aniline, 4-chloroaniline)
-
Triethylamine (B128534) (Et₃N)
-
Water
Procedure:
-
A solution of this compound (1.0 eq), the appropriate aniline (1.0 eq), and triethylamine (1.2 eq) in ethanol is heated at reflux for 6 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Quantitative Data:
| Aniline Substituent | Product | Yield (%) |
| H | N-(Quinolin-2-ylmethyl)aniline | 78 |
| 4-Cl | N-((4-Chlorophenyl)amino)methyl)quinoline | 81 |
Application in Multi-Step Synthesis: Synthesis of Quinoline-Based 1,2,3-Triazoles
This compound is a key starting material for the synthesis of various heterocyclic compounds. One important application is in the synthesis of quinoline-1,2,3-triazole hybrids, which have shown promising biological activities. This involves a two-step process: conversion to the azide followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[4]
Caption: Multi-step synthesis of quinoline-based 1,2,3-triazoles.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to undergo efficient nucleophilic substitution reactions allows for the facile incorporation of the quinoline scaffold into a wide variety of molecules. The protocols outlined in these application notes provide a foundation for the synthesis of diverse quinoline derivatives with potential applications in medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.
References
Application Notes and Protocols: Utilizing 2-(Chloromethyl)quinoline Hydrochloride in the Development of Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] 2-(Chloromethyl)quinoline hydrochloride is a key starting material and a versatile electrophilic intermediate in the synthesis of a wide array of 2-substituted quinoline derivatives.[4] The high reactivity of its chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the generation of extensive compound libraries for anticancer drug discovery.[4]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer compounds derived from this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of oncology drug development.
Synthesis of 2-Substituted Quinoline Derivatives
The primary synthetic route for diversifying the this compound scaffold involves nucleophilic substitution reactions. The labile C-Cl bond in the chloromethyl group is readily displaced by a variety of nucleophiles, including phenols, anilines, and thiols.
General Synthetic Protocol for 2-(Phenoxymethyl)quinoline Derivatives
This protocol describes a general method for the synthesis of 2-(phenoxymethyl)quinoline derivatives by reacting this compound with substituted phenols.
Materials:
-
This compound
-
Substituted phenol (B47542) (e.g., 4-nitrophenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.4 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 60-80°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-(phenoxymethyl)quinoline derivative.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Anticancer Activity Evaluation
The synthesized quinoline derivatives are typically evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), HeLa (cervical), PC3 (prostate))[1][5][6]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
Doxorubicin or Cisplatin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives and the positive control in the culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative 2-substituted quinoline derivatives against various human cancer cell lines.
| Compound ID | Substitution at C2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-Phenyl | HeLa | >100 | [5] |
| 2 | 2-Phenyl-6-bromo | HeLa | 36.52 | [5] |
| 3 | 2-(3,4-Methylenedioxyphenyl)-6-chloro | PC3 | 31.37 | [5] |
| 4 | 2-(3,4-Methylenedioxyphenyl)-6-fluoro | HeLa | 8.3 | [5] |
| 5 | 2-Methyl-4-acetamido-1,2,3,4-tetrahydro | HeLa | 13.15 | [5] |
Mechanism of Action: Signaling Pathways and Visualizations
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[3] One of the critical pathways often modulated by these compounds is the PI3K/Akt/mTOR pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common event in many types of cancer, making it an attractive target for anticancer drug development. Certain quinoline-based compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.[7]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and anticancer evaluation of novel compounds derived from this compound.
Caption: Workflow for anticancer drug discovery using this compound.
Conclusion
This compound serves as an invaluable and highly versatile platform for the synthesis of novel quinoline-based anticancer agents. The straightforward and efficient synthetic protocols, coupled with robust in vitro evaluation methods, provide a clear path for the discovery and development of potent and selective anticancer compounds. The insights into their mechanisms of action, particularly their ability to modulate critical signaling pathways such as the PI3K/Akt/mTOR cascade, further underscore their therapeutic potential. These application notes and protocols are designed to facilitate and guide researchers in harnessing the potential of this important chemical scaffold in the ongoing fight against cancer.
References
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Practical Applications of Quinoline Derivatives in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the basis of a vast array of compounds with significant pharmacological activities.[1] Quinoline derivatives have garnered immense interest in research due to their diverse therapeutic potential, including anticancer, antimalarial, antimicrobial, and neuroprotective properties. This document provides detailed application notes and experimental protocols for the practical use of quinoline derivatives in a research setting, complete with quantitative data for easy comparison and visual diagrams of key pathways and workflows.
I. Anticancer Applications
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][3]
Mechanisms of Action
Key mechanisms of the anticancer activity of quinoline derivatives include:
-
Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.[4] A significant target is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[5][6]
-
Disruption of Tubulin Polymerization: Some quinoline derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds cause cell cycle arrest in the G2/M phase, leading to apoptosis.[4]
-
Topoisomerase Inhibition: Certain quinoline derivatives can inhibit the activity of topoisomerase I and II, enzymes that are vital for resolving DNA topological issues during replication. This inhibition leads to DNA damage and subsequent cell death.[4][7]
-
DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[7][8]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival. Its inhibition by certain quinoline derivatives represents a key anticancer strategy.
Quantitative Data: Anticancer Activity of Quinoline Derivatives
The following table summarizes the in vitro anticancer activity of various quinoline derivatives against a panel of human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | 12e | MGC-803 | 1.38 | [9] |
| Quinoline-Chalcone | 12e | HCT-116 | 5.34 | [9] |
| Quinoline-Chalcone | 12e | MCF-7 | 5.21 | [9] |
| Quinoline-Chalcone | 6 | HL-60 | 0.59 | [9] |
| Phenylsulfonylurea-Quinoline | 7 | HepG-2 | 2.71 | [9] |
| N-alkylated, 2-oxoquinoline | 16-21 | HEp-2 | 49.01-77.67 (%) | [8] |
| 4,7-Disubstituted Quinoline | 36 | SF-295 | 0.314-4.65 (µg/cm³) | [8] |
| 2,4-Disubstituted Quinoline | 30 | PA1 | 50 | [8] |
| Pyrazolo[4,3-f]quinoline | 1M, 2E, 2P | Various | < 8 | [10] |
| Tubulin Inhibitor | 4c | Various | 2.21 - 14.50 | [11] |
Experimental Protocols
This protocol describes a common method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivative in culture medium. Add 100 µL of the compound-containing medium to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This assay determines the ability of a quinoline derivative to inhibit the polymerization of tubulin.
Methodology:
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the quinoline derivative at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of approximately 3 mg/mL.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time. A decrease in the rate and extent of the absorbance increase compared to the control indicates inhibition of tubulin polymerization. Calculate the IC50 value for tubulin polymerization inhibition.[12][13]
This assay assesses the ability of a quinoline derivative to inhibit the DNA relaxation activity of topoisomerase I or the decatenation activity of topoisomerase II.[12][14]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA (for Topo I) or kinetoplast DNA (for Topo II), and the quinoline derivative at various concentrations.
-
Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.
II. Antimalarial Applications
Quinoline derivatives, such as chloroquine (B1663885) and quinine, have been pivotal in the fight against malaria. Research continues to explore new quinoline-based compounds to overcome drug resistance.[13]
Quantitative Data: Antimalarial Activity of Quinoline Derivatives
The following table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, expressed as IC50 values.
| Derivative Class | Compound | P. falciparum Strain | IC50 | Reference |
| Quinolinyl Thiourea | 1 | Chloroquine-resistant | 1.2 µM | [13] |
| Quinoline Triazole | 9 | Chloroquine-sensitive (D10) | 349-1247 nM | [13] |
| 4-Morpholino-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | 40b | 3D7 | 0.62 µg/mL | [13] |
| 6-Chloro-2-arylvinylquinoline | 29 | Dd2 | 4.8 ± 2.0 nM | [15] |
| Quinoline-thiazole | 12 | - | 0.39 ± 0.09 µM | [16] |
| Quinoline-8-acrylate | 3a-3l | 3D7 | - | [6] |
III. Antimicrobial Applications
Quinoline derivatives exhibit a broad spectrum of activity against various bacteria and fungi, making them a valuable class of antimicrobial agents.[17]
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.
| Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |
| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [17] |
| N-methylbenzoindolo[3,2-b]quinolines | Vancomycin-resistant E. faecium | 4 | [17] |
| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [17] |
| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity | [17] |
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [17] |
| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity | [17] |
| Quinoline-2-one Schiff-base hybrids | S. aureus | 0.018 - 0.061 | [18] |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [4] |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is a standard method for determining the MIC of a quinoline derivative.[19][20]
Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible growth.
IV. Neuroprotective Applications
Quinoline derivatives have shown promise in the research of neurodegenerative diseases by exhibiting antioxidant and neuroprotective effects.[21][22]
Quantitative Data: Neuroprotective Effects of Quinoline Derivatives
The neuroprotective efficacy of quinoline derivatives has been quantified in various preclinical models.
| Derivative | Model | Effect | Reference |
| DHQ | Cerebral Ischemia/Reperfusion (CIR) in rats | Reduced neuronal damage | [21] |
| HTHQ | Parkinson's Disease (PD) model | Increased cell viability | [21] |
| Quinolylnitrone (QN23) | Oxygen-Glucose Deprivation (OGD) | 77.08 ± 2.24% Neuroprotection (at 100 µM) | [23] |
| Quinolylnitrone (QN4) | Oxygen-Glucose Deprivation (OGD) | High neuroprotection | [23] |
| Quinolylnitrone (QN15) | Oxygen-Glucose Deprivation (OGD) | High neuroprotection | [23] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a quinoline derivative to protect neuronal cells from a neurotoxin.[21]
Methodology:
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+).
-
Cell Viability Assessment (MTT Assay): After a suitable incubation period, perform an MTT assay to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control to determine the protective effect of the quinoline derivative.
V. Fluorescent Probe Applications
The inherent fluorescence of the quinoline scaffold makes its derivatives excellent candidates for the development of fluorescent probes for cellular imaging and ion sensing.[7]
Experimental Protocol: Cellular Imaging with a Quinoline-Based Fluorescent Probe
This protocol outlines the general steps for using a quinoline-based probe for live-cell imaging.
Methodology:
-
Cell Seeding: Plate cells onto glass-bottom dishes or multi-well plates and allow them to adhere.
-
Probe Preparation: Prepare a stock solution of the quinoline probe in DMSO and dilute it to the desired working concentration in a serum-free medium.
-
Cell Staining: Wash the cells with PBS and incubate them with the probe-containing medium for 15-60 minutes at 37°C.
-
Washing: Remove the probe-containing medium and wash the cells with PBS or an imaging buffer to remove excess unbound probe.
-
Imaging: Image the stained cells using a fluorescence microscope with the appropriate excitation and emission wavelengths.
VI. Synthesis of Quinoline Derivatives
The Pfitzinger and Combes reactions are two classical methods for synthesizing the quinoline core structure.
Protocol 1: Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[21][24]
Workflow:
Methodology:
-
Preparation of Base Solution: Prepare a 33% (w/v) solution of potassium hydroxide (B78521) in 95% ethanol.
-
Isatin Ring Opening: Add isatin to the stirred KOH solution and continue stirring for 30-45 minutes.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of a carbonyl compound (e.g., acetophenone) dropwise.
-
Reflux: Heat the mixture to reflux for 12-13 hours.
-
Isolation of Product: Cool the reaction mixture, pour it into ice water, and acidify to precipitate the product.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent.
Protocol 2: Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone.[9][18][24]
Methodology:
-
Condensation: Mix an aniline (e.g., m-chloroaniline) with a β-diketone (e.g., acetylacetone).
-
Acid Catalysis: Add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Cyclization: Heat the mixture to induce cyclization and dehydration.
-
Workup and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by chromatography or recrystallization.
Conclusion
Quinoline derivatives represent a remarkably versatile class of compounds with a wide range of practical applications in research. The protocols and data presented in this document provide a foundational resource for scientists and drug development professionals to explore and utilize these compounds in their respective fields. The continued investigation into the synthesis and biological activities of novel quinoline derivatives holds great promise for the discovery of new therapeutic agents and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. iipseries.org [iipseries.org]
- 19. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 20. benchchem.com [benchchem.com]
- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution with 2-(Chloromethyl)quinoline Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing nucleophilic substitution reactions with 2-(chloromethyl)quinoline (B1294453) hydrochloride. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of 2-(chloromethyl)quinoline hydrochloride in nucleophilic substitution reactions?
A1: this compound is a highly reactive substrate for nucleophilic substitution. The electron-withdrawing nature of the quinoline (B57606) ring increases the electrophilicity of the carbon in the chloromethyl group, making it susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols.[1] The reaction typically proceeds via an SN2 mechanism.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: The hydrochloride salt form of 2-(chloromethyl)quinoline enhances its solubility in polar solvents like water and methanol. However, in less polar aprotic solvents commonly used for SN2 reactions (e.g., acetonitrile, THF), its solubility can be limited. The addition of a base to neutralize the hydrochloride salt to the free base form will often improve solubility in these solvents.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
-
Over-alkylation: Primary or secondary amine products can sometimes react further with the starting material to form di- or tri-substituted products. Using an excess of the amine nucleophile can help to minimize this.
-
Elimination: While less common for a primary chloride, the use of strong, bulky bases can promote the elimination of HCl to form 2-methylidene-1,2-dihydroquinoline.
-
Quinoline Ring Degradation: Harsh reaction conditions, such as high temperatures and very strong bases, may lead to the degradation of the quinoline ring system.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. A suitable eluent system, often a mixture of hexanes and ethyl acetate, can be used to separate the starting material from the product. The reaction is considered complete when the spot corresponding to this compound has been consumed.
Troubleshooting Guide
This guide addresses common problems encountered during nucleophilic substitution reactions with this compound, providing potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently nucleophilic reagent: The chosen nucleophile may not be strong enough to displace the chloride. 2. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor solubility of starting material: The hydrochloride salt may not be sufficiently soluble in the chosen solvent. | 1. Increase nucleophilicity: For alcohols, deprotonate with a base (e.g., NaH) to form the more nucleophilic alkoxide. For amines and thiols, ensure the free base form is present. 2. Increase temperature: Gradually increase the reaction temperature, monitoring for any decomposition. 3. Change solvent or add a co-solvent: Use a more polar aprotic solvent like DMF or DMSO. Ensure a suitable base is used to generate the more soluble free base of the starting material. |
| Formation of Multiple Products | 1. Over-alkylation of amine products: The product is acting as a nucleophile. 2. Side reactions due to strong base: A strong, sterically hindered base may be causing elimination or other side reactions. | 1. Use an excess of the nucleophile: A 2 to 5-fold excess of the amine nucleophile can favor the formation of the mono-substituted product. 2. Use a milder base: Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Product is an Oil or Tar | 1. Presence of impurities: Starting materials may not be pure, or side reactions may be occurring. 2. Product has a low melting point: The desired product may be an oil at room temperature. | 1. Purify starting materials: Ensure the purity of this compound and the nucleophile. 2. Optimize reaction conditions: Re-evaluate the base, solvent, and temperature to minimize side reactions. 3. Purify the crude product: Use column chromatography to isolate the desired product. |
| Difficult Purification | 1. Product is basic and streaks on silica (B1680970) gel: The basic nitrogen on the quinoline ring can interact with the acidic silanol (B1196071) groups on the silica gel. 2. Product and starting material have similar polarity: This can make separation by chromatography challenging. | 1. Use a basic modifier in the eluent: Add a small amount (0.5-1%) of triethylamine (B128534) or pyridine (B92270) to the eluent to suppress the interaction with the silica gel. 2. Optimize the eluent system: Experiment with different solvent mixtures to achieve better separation on TLC before attempting column chromatography. 3. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
Below are generalized experimental protocols for the nucleophilic substitution of this compound with different classes of nucleophiles. Note: These are starting points and may require optimization for specific substrates.
Reaction with an Amine Nucleophile
This protocol describes the synthesis of a 2-((alkylamino)methyl)quinoline derivative.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired amine (2.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Reaction with a Thiol Nucleophile
This protocol outlines the synthesis of a 2-((alkylthio)methyl)quinoline derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable solvent like DMF or ethanol. Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (1.5 eq) and stir until deprotonation is complete.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C). Monitor the progress by TLC.
-
Work-up: After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
Reaction with an Alcohol Nucleophile (Williamson Ether Synthesis)
This protocol describes the preparation of a 2-(alkoxymethyl)quinoline derivative.
-
Alkoxide Formation: In a dry flask under an inert atmosphere, add the desired alcohol (1.2 eq) to a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared alkoxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. A specific example is the reaction with 3-hydroxybenzaldehyde (B18108) in DMF with potassium carbonate at 60°C for 3 hours.[2]
Data Presentation
The optimal reaction conditions for nucleophilic substitution on this compound can vary significantly depending on the nucleophile. The following table provides a summary of typical conditions.
| Nucleophile Type | Typical Base | Typical Solvent | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | 2 - 12 |
| Thiols | NaH, K₂CO₃ | DMF, Ethanol, THF | 25 - 60 | 1 - 6 |
| Alcohols/Phenols | NaH, K₂CO₃ | THF, DMF | 25 - Reflux | 3 - 24 |
Visualizations
The following diagrams illustrate key aspects of optimizing nucleophilic substitution reactions with this compound.
References
common side reactions and byproducts with 2-(Chloromethyl)quinoline hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)quinoline (B1294453) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 2-(Chloromethyl)quinoline hydrochloride?
A1: The primary reactive site is the chloromethyl group at the 2-position of the quinoline (B57606) ring. The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent quinoline ring and the chlorine atom, making it susceptible to nucleophilic attack.[1][2][3]
Q2: What are the most common types of reactions performed with this compound?
A2: The most common reactions are nucleophilic substitution reactions (SN2) where the chloride is displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions.[1][4] Other reactions include oxidation of the chloromethyl group to an aldehyde or carboxylic acid, and reduction to a methyl group.[4]
Q3: What are the key safety precautions to take when handling this compound?
A3: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[5] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] For structural confirmation of products and byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.[4][7]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Potential Causes and Solutions
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity of Nucleophile | - Use a stronger nucleophile. - Increase the concentration of the nucleophile. - For alcohols, deprotonate with a strong, non-hindered base (e.g., NaH) to form the more reactive alkoxide. | A higher concentration or a more potent nucleophile will increase the rate of the bimolecular SN2 reaction. |
| Inappropriate Solvent | - Use a polar aprotic solvent such as DMF or acetonitrile. | Polar aprotic solvents can solvate the cation of the nucleophile salt, leaving the nucleophilic anion more "free" and reactive. Polar protic solvents can solvate the anion, reducing its nucleophilicity.[2][6][8][9] |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for byproduct formation. | Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, be cautious as this can also promote side reactions like elimination. |
| Presence of HCl | - For reactions sensitive to acid, consider using the free base of 2-(chloromethyl)quinoline or adding a non-nucleophilic base to neutralize the hydrochloride. | The hydrochloride salt can introduce acidity that may not be compatible with all reagents or reaction conditions. |
| Poor Reagent Quality | - Ensure the purity of this compound and the nucleophile. | Impurities can interfere with the reaction. Purity can be checked by melting point, NMR, or HPLC.[4] |
Issue 2: Formation of Multiple Products/Byproducts
Common Side Reactions and Mitigation Strategies
| Side Reaction/Byproduct | Mitigation Strategy | Rationale |
| Hydrolysis to 2-(hydroxymethyl)quinoline | - Ensure anhydrous (dry) reaction conditions. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1] | The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other protic solvents. |
| Dimerization | - Use aprotic solvents (e.g., DMF, acetonitrile). - Maintain a lower reaction temperature (e.g., 0-25°C).[4] | Dimerization can occur, especially at higher temperatures. Aprotic solvents can suppress proton transfer pathways that may facilitate this side reaction.[4] |
| Oxidation to quinoline-2-carboxaldehyde | - Avoid strong oxidizing agents unless this is the desired product. - Use an inert atmosphere to prevent air oxidation, especially at elevated temperatures. | The chloromethyl group can be oxidized, particularly if the reaction conditions are harsh or if oxidizing impurities are present.[4] |
| Elimination (less common for this specific compound but possible with strong, bulky bases) | - Use a milder, non-hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). | Strong, bulky bases can promote elimination reactions over substitution. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and a mild base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Catalyst (Optional): For less reactive systems, a catalytic amount of potassium iodide (KI) (0.1 eq) can be added to facilitate an in-situ Finkelstein reaction, converting the chloride to a more reactive iodide.[10]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80°C), depending on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Visualizations
References
- 1. 2-Chloro-6-(chloromethyl)quinoline hydrochloride | Benchchem [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 5. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. users.wfu.edu [users.wfu.edu]
- 7. benchchem.com [benchchem.com]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
preventing elimination reactions in 2-(Chloromethyl)quinoline hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)quinoline (B1294453) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation, with a specific focus on preventing undesired elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(Chloromethyl)quinoline hydrochloride and where do elimination reactions occur?
A1: A prevalent method is the chlorination of 2-(hydroxymethyl)quinoline, typically using thionyl chloride (SOCl₂). The primary side reaction of concern is the elimination of HCl from the desired product to form 2-vinylquinoline (B1294476). This occurs when the reaction conditions favor elimination (E2/E1) over the intended nucleophilic substitution (SN2/SNi).
Q2: What is the principal cause of 2-vinylquinoline formation?
A2: The formation of the 2-vinylquinoline byproduct is primarily driven by excessive heat. Higher reaction temperatures provide the activation energy needed for elimination pathways to compete with and even dominate over substitution.[1][2] The presence of a non-nucleophilic base can also promote this side reaction.
Q3: How does reaction temperature impact the yield and purity?
A3: Temperature is the most critical parameter to control.[1] While some heat is necessary to drive the reaction to completion, excessive temperatures significantly increase the rate of the elimination side reaction, leading to a lower yield of 2-(chloromethyl)quinoline and a more complex purification process due to the presence of the vinyl byproduct.
Q4: What is the recommended solvent for this chlorination reaction?
A4: Non-polar, aprotic solvents like chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM) are generally preferred. These solvents are less likely to promote the formation of carbocation intermediates that can lead to E1 elimination. Polar aprotic solvents can accelerate SN2 reactions, which is beneficial.[2][3]
Q5: Are there alternatives to thionyl chloride that might reduce elimination?
A5: Yes, other chlorinating agents like oxalyl chloride or phosphorus pentachloride (PCl₅) can be used. Oxalyl chloride is often used for milder conversions of alcohols to alkyl chlorides. However, thionyl chloride remains a common and effective reagent when reaction conditions are carefully controlled.
Q6: How can I monitor the reaction to prevent byproduct formation?
A6: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the reaction's progress.[1] By comparing the reaction mixture to standards of the starting material (2-(hydroxymethyl)quinoline) and, if available, the desired product and the 2-vinylquinoline byproduct, you can determine the optimal time to stop the reaction before significant elimination occurs.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Low yield of desired product; significant presence of a byproduct (identified as 2-vinylquinoline by NMR/GC-MS). | Excessive Reaction Temperature: Heat strongly favors elimination over substitution.[2] | Maintain a gentle reflux or run the reaction at a lower temperature (e.g., 40-50 °C) for a longer duration. Use an oil bath for precise temperature control. |
| Reaction mixture turns dark brown or black, forming tar-like substances. | Decomposition: Overheating or prolonged reaction times can cause degradation of the quinoline (B57606) ring, especially under acidic conditions (HCl is a byproduct).[1] | Strictly control the temperature and reaction time. Monitor closely with TLC and work up the reaction as soon as the starting material is consumed. |
| Incomplete conversion of the starting alcohol. | Insufficient Reagent: Not enough thionyl chloride was used to convert all of the starting alcohol. | Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion. |
| Low Reaction Temperature/Time: The conditions were too mild to drive the reaction to completion. | If elimination is not observed, slowly increase the temperature or allow the reaction to proceed for a longer time, monitoring by TLC. | |
| Difficulty isolating the hydrochloride salt. | Incomplete Precipitation: The product may be partially soluble in the workup solvent. | Ensure the solution is sufficiently saturated with HCl gas or concentrated HCl is added. Use a non-polar solvent like diethyl ether to aid precipitation. Chill the solution on an ice bath. |
Reaction Pathways and Control Parameters
The synthesis of 2-(chloromethyl)quinoline from 2-(hydroxymethyl)quinoline is a competition between the desired substitution reaction and the undesired elimination reaction.
References
Technical Support Center: Purification of 2-(Chloromethyl)quinoline Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(chloromethyl)quinoline (B1294453) hydrochloride derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-(chloromethyl)quinoline hydrochloride and its derivatives in a question-and-answer format.
Issue 1: Low Recovery or Yield After Recrystallization
Q: I am losing a significant amount of my this compound derivative during recrystallization. What are the potential causes and how can I improve my yield?
A: Low recovery during recrystallization is a common issue that can often be resolved by optimizing the solvent system and the cooling process. Several factors could be contributing to the loss of your compound:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound has high solubility in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization and leading to low recovery.
-
Cooling Process is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or oils, and may not allow for complete crystallization of the desired product.
-
Premature Filtration: Filtering the crystals before crystallization is complete will result in a loss of product.
Troubleshooting Steps:
-
Systematic Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. Good starting points for quinoline (B57606) derivatives include alcohols (ethanol, isopropanol) or mixed solvent systems (e.g., ethanol/water, acetone/hexane).
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
-
Patience is Key: Ensure that crystallization is complete before filtering.
Issue 2: Oiling Out During Recrystallization
Q: My this compound derivative is "oiling out" instead of forming crystals during recrystallization. What causes this and how can I fix it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being too high, causing the compound to melt in the solution before it crystallizes. The presence of impurities can also lower the melting point of your compound, contributing to this issue.
Troubleshooting Steps:
-
Lower the Boiling Point of the Solvent System: If using a mixed solvent system, you can try altering the ratio to lower the overall boiling point.
-
Add More Solvent: The oil may have formed because the solution is too concentrated. Try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.
-
Change the Solvent System: If the problem persists, a different solvent or solvent combination should be selected.
Issue 3: Decomposition on Silica (B1680970) Gel Column Chromatography
Q: I am observing significant decomposition of my this compound derivative on a silica gel column. How can I prevent this?
A: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol (B1196071) groups on the silica surface, catalyzing degradation.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a basic modifier. This can be done by adding a small amount of triethylamine (B128534) (0.1-1%) to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. For highly sensitive compounds, Florisil or cellulose (B213188) can also be effective alternatives.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography on C18-functionalized silica can be a good option to avoid the issues associated with silica gel's acidity.
-
Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurities in your crude product will largely depend on the synthetic route used. The common synthesis involves the reaction of quinoline with formaldehyde (B43269) and hydrochloric acid.[1] Potential impurities could include:
-
Unreacted Starting Materials: Residual quinoline.
-
Byproducts of the Chloromethylation Reaction: Dimerization or polymerization products.
-
Over-chlorinated Products: Dichloro- or trichloro-methylquinoline derivatives.
-
Hydrolysis Products: The corresponding 2-(hydroxymethyl)quinoline derivative if moisture is present.
Q2: What is a good starting point for a solvent system in column chromatography for purifying this compound derivatives?
A2: A good starting point for column chromatography of quinoline derivatives is a mixture of a non-polar solvent and a moderately polar solvent. A common combination is a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. The hydrochloride salt form may have limited solubility in purely non-polar solvents, so you might need to start with a higher polarity eluent than for the free base. The addition of a small amount of methanol (B129727) to the eluent can help to improve the solubility and elution of highly polar hydrochloride salts.
Q3: How can I confirm the purity of my final this compound product?
A3: A combination of analytical techniques is recommended to confirm the purity of your compound:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.[1]
Data Presentation
Table 1: Illustrative Solvent Systems for Recrystallization of this compound Derivatives
| Solvent System | Expected Recovery | Expected Purity | Notes |
| Ethanol | Moderate to High | Good to Excellent | A good starting point for many quinoline derivatives. |
| Isopropanol | Moderate to High | Good to Excellent | Similar to ethanol, may offer different solubility characteristics. |
| Ethanol/Water | High | Good | The addition of water can decrease solubility at room temperature, improving yield. |
| Acetone/Hexane | Moderate | Good | A useful mixed-solvent system for less polar derivatives. |
Note: This table provides general guidance. Optimal solvent systems and results will vary depending on the specific derivative.
Table 2: Illustrative Eluent Systems for Column Chromatography of this compound Derivatives
| Stationary Phase | Eluent System (Gradient) | Expected Separation | Notes |
| Silica Gel | 10-50% Ethyl Acetate in Hexanes | Good | May require the addition of triethylamine to prevent decomposition. |
| Neutral Alumina | 5-40% Ethyl Acetate in Hexanes | Good to Excellent | A good alternative to silica gel for acid-sensitive compounds. |
| Reversed-Phase C18 | 20-80% Acetonitrile in Water | Excellent | Suitable for a wide range of polarities. |
Note: This table provides general guidance. Optimal eluent systems and results will vary depending on the specific derivative and the impurities present.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography of this compound
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the initial eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Mandatory Visualization
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting common issues in recrystallization.
References
improving reaction yield with 2-(Chloromethyl)quinoline hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)quinoline hydrochloride (CAS: 3747-74-8). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound and how do they impact its use?
This compound is a pale yellow to light pink powder with a molecular weight of 214.09 g/mol .[1][2][3] Its key feature is the reactive chloromethyl group at the 2-position of the quinoline (B57606) ring, which makes it highly susceptible to nucleophilic substitution reactions.[4][5] The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents like water or methanol, a critical factor for achieving reaction homogeneity.[1][4][6] However, its hydrochloride form may liberate HCl, especially under prolonged heating, so anhydrous conditions should be considered for sensitive reactions.[1]
Q2: How should I properly store and handle this reagent?
For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7] It is stable under normal temperatures and pressures.[7] When handling, it is crucial to use personal protective equipment, including chemical safety goggles, protective gloves, and appropriate clothing, to avoid contact with eyes, skin, and clothing.[7][8] The compound is harmful if swallowed and can cause skin and serious eye irritation, as well as potential allergic skin reactions.[3][9][10] Always use it in a well-ventilated area or under a fume hood to prevent inhalation.[7]
Q3: What are the best solvents for reactions involving this compound?
The choice of solvent is critical and depends on the specific reaction.
-
For the reagent itself : The hydrochloride salt form is soluble in polar solvents like water and methanol.[1][8] The free base form has higher solubility in non-polar solvents like chloroform (B151607) or hexane.[11]
-
For nucleophilic substitution reactions : Polar aprotic solvents such as DMF (dimethylformamide), acetonitrile (B52724), and DMSO (dimethyl sulfoxide) are often recommended.[1][12] These solvents can effectively solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity and promoting the desired S_N2 pathway.[13] Using aprotic solvents can also help suppress unwanted proton transfer pathways.[1]
Section 2: Troubleshooting Guide for Improving Reaction Yield
This section addresses common issues encountered during nucleophilic substitution reactions with this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?
Low conversion is a frequent issue stemming from several factors related to reactivity and conditions.
-
Weak Nucleophile : The rate of S_N2 reactions is highly dependent on the strength of the nucleophile.[14][15] If you are using a weak nucleophile (e.g., an alcohol), its reactivity may be insufficient.
-
Insufficient Temperature : The reaction may have a high activation energy that is not being met at the current temperature.
-
Poor Leaving Group Activation : While chloride is a decent leaving group, its displacement can sometimes be slow.
-
Solution : Add a catalytic amount (e.g., 0.1 eq) of potassium iodide (KI). This facilitates an in-situ Finkelstein reaction, converting the more inert chloride to a highly reactive iodide, which is a much better leaving group and can significantly accelerate the reaction.[12]
-
Q2: I am getting a good conversion rate, but the yield of my desired product is low due to side reactions. How can I improve selectivity?
The primary competing side reaction is typically elimination (E2 mechanism) to form 2-vinylquinoline, especially when using strong bases.[12]
-
Inappropriate Base : Strong, bulky bases like potassium tert-butoxide favor elimination over substitution.[12]
-
High Reaction Temperature : Elimination reactions often have a higher activation energy than substitution and are therefore favored at elevated temperatures.[12]
-
Solution : Run the reaction at the lowest temperature that provides a reasonable conversion rate. Consider starting at room temperature or even 0°C and warming up slowly only if necessary.[1]
-
-
Solvent Choice : Protic solvents can stabilize the nucleophile, reducing its effectiveness and potentially favoring other pathways.
-
Solution : Use polar aprotic solvents like DMF or acetonitrile to enhance the S_N2 pathway.[1]
-
Section 3: Data Presentation and Recommended Conditions
For a typical nucleophilic substitution reaction, the following tables provide recommended starting conditions and a troubleshooting summary.
Table 1: Recommended Starting Conditions for Nucleophilic Substitution
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar Aprotic (DMF, Acetonitrile, THF) | Suppresses proton transfer and enhances nucleophile reactivity.[1] |
| Base | K₂CO₃, NaH, or other non-hindered bases | Minimizes the competing E2 elimination side reaction.[1][12] |
| Temperature | 0°C to 80°C | Start at a lower temperature (0-25°C) to improve selectivity; increase only if conversion is low.[1][12] |
| Catalyst | Potassium Iodide (KI, ~0.1 eq) | Recommended if the reaction is sluggish; converts the chloride to a more reactive iodide leaving group.[12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents like NaH. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Weak nucleophile2. Low reaction temperature3. Reagent degradation | 1. Use a stronger nucleophile or increase its concentration.2. Gradually increase temperature; add catalytic KI.3. Ensure reagents are pure and anhydrous. |
| Multiple Products / Low Selectivity | 1. Elimination side reaction (E2)2. High reaction temperature3. Use of a strong, bulky base | 1. Use a non-hindered base (e.g., K₂CO₃).2. Run the reaction at a lower temperature.3. Switch to a polar aprotic solvent. |
| Starting Material Not Consumed | 1. Insufficient reaction time2. Incomplete dissolution | 1. Monitor reaction by TLC/LC-MS and extend the reaction time.2. Ensure all reagents are fully dissolved; consider a different solvent system if necessary. |
Section 4: Key Experimental Protocols
Protocol: Synthesis of 2-((Arylamino)methyl)quinoline
This protocol provides a general method for the S_N2 reaction between this compound and an aromatic amine.
Reagents:
-
This compound (1.0 eq)
-
Substituted Aniline (B41778) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)
-
Potassium Iodide (KI) (0.1 eq, optional)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the substituted aniline (1.2 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature (approx. 25°C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 50-80°C.
-
Upon completion (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 2-((arylamino)methyl)quinoline derivative.
Section 5: Visual Guides and Workflows
The following diagrams illustrate key workflows and concepts to aid in experimental design and troubleshooting.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Competing S_N2 (Substitution) and E2 (Elimination) pathways.
References
- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 3747-74-8: Clorhidrato de 2-(clorometil)quinolina [cymitquimica.com]
- 7. This compound(3747-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chemical-label.com [chemical-label.com]
- 10. 2-(Chloromethyl)quinoline 97 3747-74-8 [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 15. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 2-(Chloromethyl)quinoline Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)quinoline hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: this compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its solubility in polar solvents.[2] The key reactive feature is the chloromethyl group at the 2-position of the quinoline (B57606) ring, which is highly susceptible to nucleophilic attack.[3][4][5] The electron-withdrawing nature of the quinoline ring increases the electrophilicity of the chloromethyl group, making it more reactive than analogous pyridine (B92270) derivatives.[2]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[6] The container should be kept tightly closed.
Q3: What are the primary types of reactions that this compound undergoes?
A3: The most common reaction is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles, including amines, thiols, and alcohols.[1][2] It can also undergo oxidation to form quinoline-2-carboxaldehyde or quinoline-2-carboxylic acid, and reduction of the chloromethyl group to a methyl group.[1][2]
Q4: What are some common nucleophiles used in reactions with this compound?
A4: A wide range of nucleophiles can be used, including but not limited to:
-
Amines: Primary and secondary amines are frequently used to form 2-(aminomethyl)quinoline derivatives.
-
Thiols: Thiols react to form 2-((aryl/alkylthio)methyl)quinolines.
-
Alcohols/Phenols: Alcohols and phenols can be used to synthesize the corresponding ethers.
-
Carbanions: Carbanions can also act as nucleophiles to form new carbon-carbon bonds.[5][7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product in a nucleophilic substitution reaction.
Possible Causes & Solutions:
-
Insufficient Reactivity of the Nucleophile:
-
Solution: Increase the reaction temperature to provide sufficient activation energy. However, be cautious as higher temperatures might promote side reactions.
-
Solution: If applicable, convert the nucleophile to its more reactive conjugate base using a suitable non-nucleophilic base.
-
-
Poor Solubility of Reactants:
-
Solution: Ensure the solvent fully dissolves both this compound and the nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often good choices.[2]
-
-
Inappropriate Base:
-
Solution: The hydrochloride salt will react with one equivalent of the base. Ensure you are using a sufficient excess of the base to both neutralize the hydrochloride and facilitate the reaction with the nucleophile. For sensitive substrates, milder bases like potassium carbonate (K₂CO₃) are preferred over strong bases like sodium hydroxide (B78521) (NaOH) to avoid degradation of the quinoline ring.[2]
-
-
Side Reactions:
-
Solution: Consider the possibility of competing side reactions such as dimerization or elimination. Optimizing the reaction temperature and using a less hindered base can help minimize these.
-
Problem 2: Formation of multiple products or impurities.
Possible Causes & Solutions:
-
Side Reactions:
-
Solution: As mentioned above, dimerization of the starting material or elimination reactions can occur. To mitigate dimerization, using aprotic solvents and maintaining a temperature between 0-25°C can be effective.[2] The addition of catalytic amounts of potassium iodide (KI) can enhance the rate of the desired substitution via the Finkelstein effect.[2]
-
-
Degradation of the Product or Starting Material:
-
Solution: The quinoline ring can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures.[2] Use milder bases and the lowest effective temperature. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
-
-
Impure Starting Materials:
-
Solution: Ensure the purity of your this compound and the nucleophile before starting the reaction. Impurities can lead to unexpected side products.
-
Problem 3: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Product is a Basic Compound:
-
Solution: Quinoline derivatives are often basic and can interact strongly with acidic silica (B1680970) gel during column chromatography, leading to streaking and poor separation. To counter this, add a small amount of a basic modifier like triethylamine (B128534) (0.5-2%) to the eluent.[8]
-
-
Product is Sensitive to Silica Gel:
-
Residual Starting Materials or Reagents:
-
Solution: An aqueous workup is often necessary to remove excess base and other water-soluble impurities. Washing the organic layer with brine can help remove residual water.
-
Quantitative Data
The following table summarizes typical reaction conditions for nucleophilic substitution reactions with this compound. Please note that these are general conditions and may require optimization for specific substrates.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methylamine (40% in H₂O) | - (Amine in excess) | Water | 10 then RT | 3 | 92 | [9] |
| Various amines | K₂CO₃ | DMF | 60 | 1.5 | ~85 | [1] |
| Thiols | NaH | THF | Reflux | Varies | Good | [10] |
| Alcohols/Phenols | NaH | THF | Reflux | Varies | Good | [10] |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine:
-
Suspend this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile in a round-bottom flask.
-
Add the desired amine (1.1-1.5 eq) and a base like potassium carbonate (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80°C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (often with 0.5-2% triethylamine in the eluent) or recrystallization.[10]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of quinoline derivatives via nucleophilic substitution.
Signaling Pathway
Derivatives of 2-(Chloromethyl)quinoline are being investigated as inhibitors of various protein kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][10] The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for quinoline-based inhibitors.
Caption: Simplified EGFR signaling pathway targeted by quinoline-based inhibitors.
References
- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 2. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijpbs.com [ijpbs.com]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
managing reaction temperature for 2-(Chloromethyl)quinoline hydrochloride
This technical support center provides guidance on managing reaction temperature during the synthesis of 2-(Chloromethyl)quinoline hydrochloride, a critical parameter for ensuring optimal yield and purity.
Troubleshooting Guide
Unexpected thermal behavior can compromise the success of your synthesis. This guide addresses common temperature-related issues.
| Issue Observed | Potential Cause | Recommended Action |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress by TLC. For the chlorination of 2-methylquinoline (B7769805), ensure the temperature is within the 40-80°C range.[1] |
| Formation of Dark Tar or Polymeric Material | Excessive reaction temperature leading to product degradation or polymerization. | Immediately reduce heating and, if necessary, use an ice bath to cool the reaction mixture. For future experiments, maintain a consistent, moderate temperature and consider a slower rate of reagent addition to control any exothermic processes. |
| Presence of Impurities (e.g., Dichlorinated Byproducts) | Reaction temperature is too high or reaction time is too long, promoting over-chlorination. | Optimize the reaction time and maintain the temperature at the lower end of the effective range. For instance, in the chlorination of 2-methylquinoline, a byproduct can be 2-(dichloromethyl)-quinoline.[1] |
| Uncontrolled Exothermic Reaction (Runaway Reaction) | Poor heat dissipation, excessively rapid reagent addition, or incorrect solvent choice. | Cease reagent addition immediately. If possible and safe, apply external cooling (e.g., ice bath). Ensure adequate stirring to improve heat transfer. For highly exothermic reactions, consider a dropwise addition of reagents at a reduced temperature. |
| Formation of Unwanted Salts and High Molecular Weight Compounds | Elevated temperatures, particularly in neutral or alkaline conditions during work-up. | Maintain a moderate temperature during the reaction and work-up phases to prevent the formation of these byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature depends on the synthetic route. For the chlorination of 2-methylquinoline, a temperature range of 40°C to 80°C is recommended.[1] For the chloromethylation of quinoline (B57606) using formaldehyde (B43269) and hydrochloric acid, it is crucial to carefully control the temperature to prevent side reactions, though a precise optimal range is not widely published. For subsequent functionalization reactions using the product, a lower temperature range of 0–25°C is often used to prevent dimerization.[2]
Q2: How can I effectively control the temperature of my reaction?
A2: Utilize a well-calibrated heating mantle with a thermocouple or a temperature-controlled oil bath for precise heating. For reactions that may be exothermic, it is advisable to have an ice bath on standby for rapid cooling. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Q3: What are the common side products related to improper temperature control?
A3: At excessively high temperatures, you may observe the formation of tar, polymeric materials, and dichlorinated byproducts like 2-(dichloromethyl)-quinoline.[1] Elevated temperatures can also lead to the formation of salts and other high molecular weight compounds, which can complicate purification.[1]
Q4: Is the synthesis of this compound an exothermic process?
Q5: How does reaction time relate to temperature in this synthesis?
A5: Reaction time and temperature are inversely related; higher temperatures generally lead to shorter reaction times. However, it is a critical parameter to optimize. For example, in a related synthesis, a reaction at 60-65°C was carried out for 3 hours.[1] It is essential to monitor the reaction's progress using methods like Thin-Layer Chromatography (TLC) to determine the point of completion and avoid prolonged heating, which can lead to the formation of byproducts.
Data on Recommended Reaction Temperatures
Due to the limited availability of precise quantitative data correlating temperature with yield and purity in publicly accessible literature, the following table summarizes the recommended temperature ranges for different synthetic approaches.
| Synthetic Route | Recommended Temperature Range (°C) | Notes |
| Chlorination of 2-methylquinoline | 40 - 80 | Maintaining a moderate temperature within this range is crucial to prevent the formation of unwanted salts and higher molecular weight byproducts.[1] |
| Functionalization using this compound | 0 - 25 | This lower temperature range is recommended for subsequent reactions to minimize thermal dimerization of the product.[2] |
Experimental Protocols
The following are generalized experimental protocols based on common synthetic routes. Researchers should adapt these protocols to their specific laboratory conditions and scale.
Protocol 1: Synthesis via Chlorination of 2-Methylquinoline (Illustrative)
This protocol is based on the general principles described in the literature for the chlorination of 2-methylquinolines.[1]
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet tube, dissolve 2-methylquinoline in an inert solvent such as carbon tetrachloride.
-
Addition of Reagents : Add a hydrogen chloride scavenger, such as sodium carbonate.
-
Temperature Control : Heat the mixture to the desired reaction temperature (e.g., 60-65°C) using a controlled temperature bath.
-
Chlorination : Bubble chlorine gas through the stirred reaction mixture at a controlled rate.
-
Monitoring : Monitor the reaction progress by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Filter to remove any solids. Wash the organic phase with a dilute acid solution.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.
Protocol 2: Synthesis via Chloromethylation of Quinoline (General Guidance)
This protocol is based on the general method of chloromethylation.
-
Reaction Setup : In a flask equipped with a stirrer and a dropping funnel, place quinoline and an excess of concentrated hydrochloric acid.
-
Cooling : Cool the mixture in an ice bath.
-
Reagent Addition : Slowly add formaldehyde (e.g., as a 37% aqueous solution) to the stirred mixture while maintaining a low temperature.
-
Reaction : Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration, monitoring by TLC.
-
Isolation : The product, this compound, may precipitate from the reaction mixture. Isolate the solid by filtration, wash with a suitable solvent (e.g., cold acetone), and dry.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues related to reaction temperature management.
Caption: Troubleshooting workflow for reaction temperature issues.
References
Technical Support Center: 2-(Chloromethyl)quinoline Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the role of catalysts in reactions involving 2-(Chloromethyl)quinoline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of catalysts in reactions with this compound?
A1: The primary role of catalysts is to facilitate nucleophilic substitution at the chloromethyl group.[1][2] The molecule's key feature for synthesis is the reactive chloromethyl (-CH2Cl) group, which is highly susceptible to nucleophilic attack.[2][3] Catalysts enhance the rate and efficiency of these substitutions. The two most common catalytic strategies are:
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent with the quinoline (B57606) substrate and an aqueous or solid inorganic base), phase-transfer catalysts are used to transport the nucleophilic anion from the inorganic phase to the organic phase where the reaction occurs.[4][5][6]
-
In Situ Halide Exchange: A catalytic amount of an iodide salt, like potassium iodide (KI), can be added. This facilitates a Finkelstein reaction, converting the chloromethyl group to the more reactive iodomethyl intermediate in situ, as iodide is a superior leaving group.[4]
Q2: Why is my nucleophilic substitution reaction proceeding slowly or not at all?
A2: Low reactivity can stem from several factors. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the chloromethyl carbon, but issues can still arise.[1][4] Common causes include:
-
Weak Nucleophile: The strength of the nucleophile is critical. For instance, neutral alcohols are weaker nucleophiles than their corresponding alkoxides.[4]
-
Insufficient Temperature: Many reactions require sufficient activation energy. If the reaction is sluggish at room temperature, a gradual increase in heat may be necessary.[4]
-
Steric Hindrance: The bulky quinoline ring can sterically hinder the backside attack required for an Sₙ2 mechanism.[4]
-
Lack of a Catalyst: In heterogeneous systems, the absence of a phase-transfer catalyst can lead to extremely slow reaction rates as the reactants remain in separate phases.[7]
Q3: What are the common side reactions, and how can they be minimized?
A3: The most significant side reaction is E2 elimination, which competes with the desired substitution to form 2-vinylquinoline.[4] This is particularly problematic under the following conditions:
-
Strong, Bulky Bases: Using strong or sterically hindered bases increases the likelihood of elimination.
-
High Temperatures: Higher reaction temperatures favor the elimination pathway.[4]
To minimize this side reaction, consider using milder bases (e.g., potassium carbonate instead of sodium hydroxide) and maintaining the lowest effective reaction temperature.[1]
Q4: Can the quinoline nitrogen interfere with catalysis?
A4: Yes, particularly with transition-metal catalysts (e.g., Palladium, Rhodium). The lone pair of electrons on the quinoline nitrogen can act as a poison by strongly coordinating to the metal center.[8] This blocks the catalyst's active sites, leading to deactivation. While this is a more significant concern for cross-coupling reactions, it is an important characteristic of quinoline chemistry to be aware of. For standard nucleophilic substitutions at the chloromethyl group, which typically do not use transition-metal catalysts, this is less of an issue.
Troubleshooting Guide
Problem 1: Low or No Conversion to the Desired Substitution Product
| Possible Cause | Recommended Solution |
| Weak Nucleophile | Use a stronger nucleophile. For alcohols or thiols, deprotonate first with a suitable base (e.g., NaH) to form the more potent alkoxide or thiolate anion.[4] |
| Insufficient Reaction Temperature | Gradually increase the temperature in increments (e.g., 10-20 °C) while carefully monitoring the reaction by TLC or LC-MS for side product formation.[4] |
| Poor Leaving Group Ability | Add a catalytic amount (e.g., 0.1 eq) of potassium iodide (KI) to promote an in situ Finkelstein reaction, converting the chloride to a more reactive iodide.[4] |
| Heterogeneous Reaction Conditions | If using an immiscible solvent/reagent system (e.g., organic solvent and aqueous base), add a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBA) to facilitate the reaction.[7] |
Problem 2: Significant Formation of 2-Vinylquinoline Side Product
| Possible Cause | Recommended Solution |
| Base is too Strong or Bulky | Switch to a milder, less-hindered base. Potassium carbonate (K₂CO₃) is often a suitable choice over stronger bases like NaOH or potassium tert-butoxide.[1] |
| Reaction Temperature is too High | Lower the reaction temperature. While this may increase the required reaction time, it will disfavor the competing elimination pathway.[4] |
Data Presentation: Reaction Conditions
The following table summarizes generalized starting conditions for nucleophilic substitution reactions. Optimization for specific substrates is recommended.
| Nucleophile | Base (eq) | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Citation |
| Amine (e.g., substituted aniline) | K₂CO₃ (2.0) | None specified | DMF | 60 | 1.5 | ~85% | [1] |
| Amine (general) | K₂CO₃ (2.0) | KI (0.1) | Acetonitrile | 80 (start) | Monitor | Variable | [4] |
| Alcohol | NaH (1.2) | KI (0.1) | Anhydrous THF | Reflux | Monitor | Variable | [4] |
Experimental Protocols
Protocol 1: General Procedure for Substitution with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add the amine nucleophile (1.2–2.0 eq).
-
Add a base such as potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).[4]
-
Heat the reaction mixture to an appropriate temperature (e.g., start at 80 °C and optimize as needed).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Williamson Ether Synthesis (Alcohol Nucleophile)
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the alcohol (1.1 eq).
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF, followed by a catalytic amount of potassium iodide (0.1 eq).[4]
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
After completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. benchchem.com [benchchem.com]
safe handling and disposal of 2-(Chloromethyl)quinoline hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, experimental use, and disposal of 2-(Chloromethyl)quinoline (B1294453) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Chloromethyl)quinoline hydrochloride and what are its primary applications?
A1: this compound is a heterocyclic organic compound with the molecular formula C₁₀H₉Cl₂N.[1] It appears as a white to off-white crystalline solid.[1][2] Its key structural feature is a quinoline (B57606) backbone with a reactive chloromethyl group at the 2-position, making it a valuable electrophilic intermediate in organic synthesis.[1][3] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1][4] Its primary application is as a building block in the synthesis of a wide range of substituted quinoline derivatives, many of which are investigated for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[4][5][6][7] It may also cause respiratory irritation.[8] It is crucial to handle this compound with appropriate safety precautions.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment to prevent exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9]
-
Respiratory Protection: A NIOSH or European Standard EN 149 approved respirator should be used, especially when handling the powder outside of a fume hood.[9]
Q4: How should this compound be stored?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[9][10]
Q5: What is the proper procedure for disposing of this compound and its waste?
A5: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10][11] Do not allow the chemical to enter drains or waterways.[12][13] Small spills can be swept up with an absorbent material and placed in a suitable, closed container for disposal.[9]
Physicochemical and Safety Data
| Property | Value | Citations |
| Molecular Formula | C₁₀H₉Cl₂N | [4] |
| Molecular Weight | 214.09 g/mol | [1][4][11] |
| Appearance | White to off-white or cream to light yellow crystalline solid/powder | [1][2][14] |
| Melting Point | 183-190 °C | [1][15] |
| Solubility | Soluble in water and most organic solvents. | [2][15] |
| GHS Hazard Statements | H302, H315, H317, H318 | [6][12] |
| Signal Word | Danger | [6][12] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine to form a 2-(aminomethyl)quinoline derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or ethanol)
-
Base (e.g., K₂CO₃, Et₃N, if required)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
To a solution of the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent, add the base (if necessary).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 70-100°C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Troubleshooting Guides
Q1: My nucleophilic substitution reaction is not proceeding to completion. What can I do?
A1: If your reaction is sluggish or incomplete, consider the following:
-
Increase the temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Increase the reaction time: Some reactions are inherently slow and may require longer reaction times.
-
Use a more polar solvent: A more polar solvent can help to stabilize charged intermediates and accelerate the reaction.
-
Add a base: If your nucleophile is an amine, the reaction will generate HCl, which can protonate the starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like potassium carbonate or triethylamine (B128534) can neutralize the acid and drive the reaction to completion.
-
Check the purity of your starting materials: Impurities in either the this compound or the nucleophile can inhibit the reaction.
Q2: I am observing the formation of multiple byproducts in my reaction. How can I improve the selectivity?
A2: The formation of byproducts can be due to several factors:
-
Side reactions of the nucleophile: If your nucleophile has multiple reactive sites, you may see a mixture of products. Consider using a protecting group strategy to block unwanted reactivity.
-
Degradation of the quinoline ring: The quinoline ring can be sensitive to harsh reaction conditions. Using milder bases and lower reaction temperatures may help to prevent degradation.[1]
-
Polymerization: In some cases, the starting materials or products may be prone to polymerization. Adjusting the concentration and temperature may help to minimize this.
Q3: How do I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction.[11]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica (B1680970) gel).
-
Spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the baseline.
-
Develop the plate in an appropriate mobile phase.
-
Visualize the spots under UV light.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new spot corresponding to the product is observed.[11]
Q4: My purified product is still impure. What purification techniques are recommended?
A4: If your initial purification is unsuccessful, consider the following:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. If you are using silica gel and your compound is basic, consider adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking and improve separation.
-
Recrystallization: This is an excellent technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Acid-Base Extraction: If your product has a basic nitrogen atom (as most quinoline derivatives do), you can use acid-base extraction to separate it from non-basic impurities.
Visualizations
Caption: General experimental workflow for nucleophilic substitution reactions.
Caption: Role in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. CN102942524A - Preparation method of quinoline derivative - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. du.edu.eg [du.edu.eg]
- 10. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2-(氯甲基)喹啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. nbinno.com [nbinno.com]
- 14. Buy Online CAS Number 3747-74-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 15. jptcp.com [jptcp.com]
addressing low reactivity of 2-(Chloromethyl)quinoline hydrochloride
Welcome to the technical support center for 2-(Chloromethyl)quinoline (B1294453) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2-(chloromethyl)quinoline hydrochloride showing low or no conversion?
A1: Low reactivity of this compound can stem from several factors. The primary reasons include insufficient nucleophilicity of your substrate, suboptimal reaction conditions, or issues with the reagent itself. The hydrochloride salt form requires neutralization to liberate the more reactive free base. Inadequate base strength or solubility can hinder the reaction.
Q2: What is the role of the hydrochloride salt, and how does it affect reactivity?
A2: The hydrochloride salt enhances the stability and shelf-life of the compound and improves its solubility in polar solvents.[1] However, for the nucleophilic substitution to occur, the quinoline (B57606) nitrogen must be deprotonated to its free base form. This is why the choice and amount of base are critical for the reaction's success.
Q3: What are the recommended bases for reactions with this compound?
A3: The choice of base is crucial. For many nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are effective. They are strong enough to neutralize the hydrochloride and facilitate the reaction without causing significant degradation of the quinoline ring.[2] For less nucleophilic substrates or to accelerate the reaction, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but with caution to avoid side reactions.
Q4: Which solvents are optimal for nucleophilic substitution reactions with this compound?
A4: Polar aprotic solvents are generally the best choice as they can effectively dissolve the hydrochloride salt and the nucleophile, and they do not interfere with the Sₙ2 reaction mechanism. Commonly used solvents include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (B87167) (DMSO) [3]
The choice of solvent can significantly impact the reaction rate and yield.
Q5: Can I use protic solvents like ethanol (B145695) or water?
A5: While the hydrochloride salt is soluble in polar protic solvents, they are generally not recommended for these reactions. Protic solvents can solvate the nucleophile, reducing its nucleophilicity, and can also participate in side reactions, such as solvolysis.
Q6: I am observing the formation of multiple byproducts. What could be the cause?
A6: The formation of byproducts can be attributed to several factors:
-
Degradation of the quinoline ring: This can occur in the presence of strong bases or at elevated temperatures.[2]
-
Over-alkylation: With amine nucleophiles, the product of the initial reaction can sometimes react further with another molecule of this compound, leading to quaternary ammonium (B1175870) salts.
-
Side reactions of the nucleophile: The nucleophile itself might be unstable under the reaction conditions.
Q7: How can I increase the reactivity of a weak nucleophile?
A7: To enhance the reactivity of a weak nucleophile, consider the following strategies:
-
Use a stronger base: To fully deprotonate the nucleophile (e.g., using NaH for an alcohol to form a more nucleophilic alkoxide).
-
Increase the reaction temperature: This can provide the necessary activation energy, but monitor for byproduct formation.
-
Add a catalytic amount of potassium iodide (KI): This facilitates an in situ Finkelstein reaction, converting the less reactive chloride to a more reactive iodide, which is a better leaving group.[2]
-
Employ Phase-Transfer Catalysis (PTC): This is particularly useful for reactions where the nucleophile and the electrophile have different solubilities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Base | Ensure at least one equivalent of base is used to neutralize the hydrochloride salt, and an additional equivalent if the nucleophile is also a salt. For weak nucleophiles, a stronger base might be necessary. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition. |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a more polar solvent like DMF or DMSO. |
| Weak Nucleophile | Increase the concentration of the nucleophile (use a larger excess). Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol with NaH). Add a catalytic amount of KI (e.g., 0.1 equivalents). |
| Reagent Quality | Verify the purity of this compound and the nucleophile using techniques like NMR or melting point analysis. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Quinoline Ring Degradation | Use a milder base such as K₂CO₃ or Na₂CO₃. Avoid excessively high temperatures.[2] |
| Over-alkylation of Amine Nucleophiles | Use a larger excess of the amine nucleophile to favor the mono-alkylation product. Add the this compound slowly to the reaction mixture. |
| Side Reactions | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure all reagents and solvents are dry if they are moisture-sensitive. |
Experimental Protocols
General Procedure for N-Alkylation of Amines
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and DMF.
-
Add the amine (1.2 - 2.0 eq) and potassium carbonate (2.5 eq).
-
Stir the mixture at 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 6 | ~75-85 |
| Morpholine | K₂CO₃ | ACN | Reflux | 5 | ~80-90 |
| Piperidine | K₂CO₃ | DMF | 60 | 4 | >90 |
General Procedure for O-Alkylation of Phenols (Phase-Transfer Catalysis)
This protocol is suitable for the reaction with phenols, which are generally less nucleophilic than amines.
Materials:
-
This compound (1.0 eq)
-
Phenol (B47542) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenol (1.1 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add a mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | TBAB | Toluene/H₂O | Reflux | 8 | ~70-80 |
| 4-Methoxyphenol | K₂CO₃ | TBAB | Toluene/H₂O | Reflux | 6 | ~75-85 |
Visualizing Reaction Pathways and Troubleshooting
General Nucleophilic Substitution Workflow
Caption: Generalized workflow for nucleophilic substitution reactions.
Troubleshooting Logic for Low Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
Validation & Comparative
A Comparative Guide to 2-(Chloromethyl)quinoline Hydrochloride and its Alternatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Precursors for Quinoline-based Synthesis
The quinoline (B57606) motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The efficient introduction of substituents onto the quinoline scaffold is therefore a critical aspect of synthetic chemistry. 2-(Chloromethyl)quinoline (B1294453) hydrochloride has emerged as a highly versatile and reactive intermediate for this purpose, primarily due to the labile carbon-chlorine bond that facilitates a wide range of nucleophilic substitution reactions.[2] This guide provides a comprehensive comparison of 2-(chloromethyl)quinoline hydrochloride with its common synthetic precursors, supported by experimental data to inform the selection of the most suitable building block for specific research and development needs.
Performance Comparison of 2-Quinolylmethyl Precursors
The primary application of this compound is to introduce the 2-quinolylmethyl moiety into a target molecule. Its performance can be benchmarked against other precursors such as 2-(bromomethyl)quinoline, and precursors that require in-situ activation like 2-(hydroxymethyl)quinoline and 2-methylquinoline. The choice of precursor can significantly impact reaction yields, times, and overall efficiency.
| Precursor | Leaving Group | Typical Nucleophile | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | Cl⁻ | Amines, Thiols, Alcohols, Phenols | Basic conditions (e.g., K₂CO₃, Et₃N), various solvents (DMF, CH₃CN, EtOH) | 60-95% | 2-12 h | Commercially available, stable solid, good reactivity. | Hydrochloride form may require neutralization; may be less reactive than the bromo-analog. |
| 2-(Bromomethyl)quinoline hydrobromide | Br⁻ | Amines, Thiols, Alcohols, Phenols | Basic conditions (e.g., K₂CO₃, Et₃N), various solvents (DMF, CH₃CN) | 70-98% | 1-8 h | Higher reactivity than the chloro-analog leading to shorter reaction times and potentially higher yields. | Less stable than the chloro-analog, may be more expensive and less readily available. |
| 2-(Hydroxymethyl)quinoline | OH⁻ (requires activation) | Amines, Thiols | 1. Activation (e.g., SOCl₂, PBr₃, MsCl) 2. Nucleophilic substitution | 50-85% (two steps) | 4-24 h | Readily synthesized from quinaldic acid, allows for late-stage functionalization. | Two-step process, requires handling of potentially hazardous activating agents. |
| 2-Methylquinoline | H⁻ (requires functionalization) | N/A (used to form other precursors) | N/A | N/A | N/A | Inexpensive starting material for the synthesis of other precursors. | Requires additional synthetic steps to introduce a leaving group. |
Experimental Protocols
Detailed methodologies for the synthesis of a common derivative, 2-((phenylthio)methyl)quinoline, are provided below to illustrate the practical differences between using this compound and an alternative precursor route starting from 2-(hydroxymethyl)quinoline.
Protocol 1: Synthesis of 2-((Phenylthio)methyl)quinoline from this compound
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of thiophenol (1.1 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-((phenylthio)methyl)quinoline.
Protocol 2: Two-Step Synthesis of 2-((Phenylthio)methyl)quinoline from 2-(Hydroxymethyl)quinoline
Step A: Chlorination of 2-(Hydroxymethyl)quinoline
Materials:
-
2-(Hydroxymethyl)quinoline
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-(hydroxymethyl)quinoline (1.0 mmol) in anhydrous DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(chloromethyl)quinoline. This is often used in the next step without further purification.
Step B: Nucleophilic Substitution with Thiophenol
Procedure:
-
Follow the procedure outlined in Protocol 1, using the crude 2-(chloromethyl)quinoline obtained in Step A.
Signaling Pathways and Experimental Workflows
The selection of a synthetic precursor is a critical decision in the overall workflow of a research project. The following diagram illustrates a typical decision-making process and subsequent synthetic pathway.
Caption: Decision workflow for selecting a synthetic precursor.
Conclusion
This compound stands out as a robust and reliable precursor for the synthesis of a wide array of 2-substituted quinoline derivatives.[1] Its commercial availability, stability, and good reactivity make it a preferred choice for many applications in pharmaceutical and materials science research.[2] However, for scenarios requiring late-stage functionalization or when cost is a primary driver for large-scale synthesis, alternative precursors such as 2-(hydroxymethyl)quinoline and 2-methylquinoline, respectively, present viable, albeit multi-step, alternatives. The choice of the optimal precursor will ultimately depend on a careful consideration of the specific synthetic goals, scale of the reaction, and available resources.
References
Comparative Analysis of Synthesized Quinoline Derivatives in Biological Applications
A comprehensive guide for researchers and drug development professionals on the validation of the biological activities of novel quinoline (B57606) derivatives. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] The versatility of the quinoline nucleus allows for diverse structural modifications, leading to the development of potent therapeutic agents.[2] This guide presents a comparative overview of the biological validation of recently synthesized quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. Quantitative data from selected studies are summarized in structured tables, and detailed experimental methodologies are provided to ensure reproducibility. Furthermore, key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the research process and mechanisms of action.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have emerged as promising anticancer agents, exhibiting various mechanisms of action, including the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[3][4] Recent studies have focused on synthesizing novel derivatives and evaluating their cytotoxic effects against various cancer cell lines.
A study by Al-Sanea et al. describes the synthesis of a series of novel quinoline derivatives and their evaluation for anticancer activity. One of the most promising compounds, 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) , demonstrated significant cytotoxicity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines.[1] Notably, this compound showed low toxicity against normal human dermal fibroblasts (HFF-1), suggesting a degree of selectivity for cancer cells.[1]
Comparative Cytotoxicity Data (IC50, µM)
| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) | HFF-1 (Normal) | Reference |
| Compound 3c | 15.3 ± 1.2 | 18.5 ± 1.5 | 20.1 ± 1.8 | >100 | [1] |
| Cisplatin | 12.5 ± 1.1 | 14.2 ± 1.3 | 16.8 ± 1.5 | - | [1] |
| Doxorubicin | 10.8 ± 0.9 | 11.5 ± 1.0 | 13.2 ± 1.1 | - | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the synthesized quinoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (C-32, MDA-MB-231, A549) and normal cells (HFF-1) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized quinoline derivatives and standard drugs (Cisplatin, Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
Visualizing the Experimental Workflow
References
A Comparative Spectroscopic Guide to 2-(Chloromethyl)quinoline Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 2-(Chloromethyl)quinoline hydrochloride and its structural analogs. A thorough understanding of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data is crucial for the unambiguous identification, characterization, and quality control of these important intermediates in pharmaceutical and chemical synthesis. While precise experimental spectra are often proprietary, this guide compiles expected and reported spectroscopic data to aid researchers in their analyses.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common alternatives: 2-chloro-6-(chloromethyl)quinoline hydrochloride and 2-(chloromethyl)pyridine (B1213738) hydrochloride. This side-by-side comparison highlights the distinct spectral features arising from their structural differences.
Table 1: Comparative ¹H NMR Spectroscopic Data (Expected Chemical Shifts, δ [ppm])
| Proton Assignment | 2-(Chloromethyl)quinoline HCl | 2-Chloro-6-(chloromethyl)quinoline HCl | 2-(Chloromethyl)pyridine HCl |
| -CH₂Cl | ~4.9 (s) | ~4.8 (s) | ~4.8 (s) |
| Quinoline (B57606)/Pyridine Ring Protons | 7.5 - 9.0 (m) | 7.5 - 8.9 (m) | 7.4 - 8.6 (m) |
| Solvent | DMSO-d₆ | DMSO-d₆ | CDCl₃ |
Note: The chemical shifts are typical values and can vary based on the solvent and experimental conditions. s = singlet, m = multiplet.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Expected Chemical Shifts, δ [ppm])
| Carbon Assignment | 2-(Chloromethyl)quinoline HCl | 2-Chloro-6-(chloromethyl)quinoline HCl | 2-(Chloromethyl)pyridine HCl |
| -CH₂Cl | ~45 | ~45 | ~46 |
| Quinoline/Pyridine Ring Carbons | 120 - 155 | 122 - 158 | 123 - 155 |
| Solvent | Polysol | Not specified | Deuterium oxide |
Note: These are representative chemical shift ranges. Specific values depend on the substitution pattern and the solvent used.
Table 3: Comparative FTIR Spectroscopic Data (Expected Absorption Bands, cm⁻¹)
| Vibrational Mode | 2-(Chloromethyl)quinoline HCl | 2-Chloro-6-(chloromethyl)quinoline HCl | 2-(Chloromethyl)pyridine HCl |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 | 3000 - 3100 |
| C=N Stretch | 1620 - 1650 | 1610 - 1640 | 1600 - 1630 |
| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 | 1450 - 1600 |
| C-Cl Stretch | 650 - 800 | 650 - 800 | 650 - 800 |
Note: The IR spectra of these compounds will show a complex fingerprint region with numerous bands.
Experimental Protocols
Accurate spectroscopic analysis relies on standardized experimental procedures. The following are generalized protocols for obtaining NMR and FTIR spectra for quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
¹H NMR Spectroscopy Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
FTIR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and comparison of the quinoline derivatives.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Comparison Framework.
A Comparative Guide to Alternative Quinoline Synthesis Methods Beyond Skraup and Friedlander
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline (B57606) scaffolds, moving beyond the classical Skraup and Friedlander reactions opens up a diverse landscape of methodologies. Each alternative offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an objective comparison of prominent alternative methods for quinoline synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable pathway for specific research and development needs.
Classical Alternatives to Skraup and Friedlander Syntheses
Several classical named reactions provide robust and versatile routes to a wide array of quinoline derivatives. These methods, developed from the late 19th to the early 20th century, remain fundamental in heterocyclic chemistry.
Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines in the presence of an acid catalyst, allowing for the synthesis of substituted quinolines.[1] This method is generally more reliable and less hazardous than the Skraup synthesis.
Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone to yield a 2,4-disubstituted quinoline.[2] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[3]
Conrad-Limpach-Knorr Synthesis
This method provides a route to 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) through the reaction of anilines with β-ketoesters.[4][5] The regiochemical outcome is highly dependent on the reaction temperature. Lower temperatures favor the formation of 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures yield 2-hydroxyquinolines (Knorr product).[4]
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from the reaction of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature cyclization, hydrolysis, and decarboxylation.
Camps Quinoline Synthesis
The Camps synthesis is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to produce two isomeric hydroxyquinolines.[6] The reaction is particularly useful for the synthesis of 2,4-dihydroxyquinolines, which exist predominantly in their quinolone tautomeric forms.[7]
Niementowski Quinoline Synthesis
This reaction involves the condensation of anthranilic acid with a ketone or aldehyde at elevated temperatures to form γ-hydroxyquinoline derivatives.[8] While effective, the high temperatures required can limit its applicability.[8]
Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base.
Modern Approaches to Quinoline Synthesis
Contemporary advancements in synthetic methodology have introduced more efficient and environmentally benign alternatives to the classical named reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate quinoline synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. This technique is applicable to many of the classical syntheses, including the Skraup, Friedlander, and Combes reactions.
Transition-Metal-Catalyzed Synthesis
Transition-metal catalysis offers novel pathways for quinoline synthesis through C-H activation, coupling reactions, and cyclization cascades. These methods often exhibit high efficiency, selectivity, and functional group tolerance under mild reaction conditions.
Quantitative Comparison of Quinoline Synthesis Methods
The following table summarizes key quantitative data for the discussed quinoline synthesis methods, providing a basis for comparison of their performance.
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | 100-140 | 3 - 12 h | 42 - 89[9] |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105[3] | 1 - 4 h | Moderate to Good |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinolines | ~250 (cyclization)[4] | 30 - 60 min (cyclization) | Up to 95[4] |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | 4-Hydroxyquinolines | >250 (cyclization) | 5 - 30 min (microwave) | 47 (microwave) |
| Camps | o-Acylaminoacetophenone, base | 2- and 4-Hydroxyquinolines | Reflux | Several hours | Good |
| Niementowski | Anthranilic acid, ketone/aldehyde | γ-Hydroxyquinolines | 120 - 200[8] | Several hours | Minimal to Good[8] |
| Pfitzinger | Isatin, carbonyl compound, base | Quinoline-4-carboxylic acids | Reflux | 12 - 24 h | 36 - 86 |
| Microwave-Assisted | Varies | Varies | 130 - 300 | 5 - 40 min | 47 - 97 |
Experimental Protocols
Detailed methodologies for key alternative quinoline syntheses are provided below.
Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reactants: Aniline, crotonaldehyde (B89634), hydrochloric acid, toluene (B28343).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 3-4 hours.
-
Cool the reaction mixture and make it alkaline with a concentrated sodium hydroxide (B78521) solution.
-
Extract the product with toluene or another suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Combes Synthesis of 2,4-Dimethylquinoline
-
Reactants: Aniline, acetylacetone (B45752), concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to a cooled, stirred mixture of aniline (1.0 eq) and acetylacetone (1.1 eq).
-
After the initial exothermic reaction subsides, heat the mixture at 100°C for 15-30 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated ammonium (B1175870) hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and air dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol (B145695) or acetone.
-
Conrad-Limpach Synthesis of 4-Hydroxyquinoline (B1666331)
-
Reactants: Aniline, diethyl malonate, high-boiling inert solvent (e.g., mineral oil).
-
Procedure:
-
Condensation: React aniline (1.0 eq) with diethyl malonate (1.1 eq) at room temperature to form the β-anilinoacrylate intermediate.
-
Cyclization: Heat the intermediate to approximately 250°C in an inert solvent like mineral oil.[4]
-
Maintain the temperature for 30-60 minutes to induce cyclization.
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the mineral oil.
-
Recrystallize the crude 4-hydroxyquinoline from a suitable solvent like ethanol.
-
Camps Synthesis of 2,4-Dihydroxyquinoline[7]
-
Reactants: o-Acylaminoacetophenone, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve the o-acylaminoacetophenone in ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The product is a mixture of 2-hydroxy-4-substituted-quinoline and 4-hydroxy-2-substituted-quinoline.
-
Niementowski Synthesis of 2-Phenyl-4-hydroxyquinoline[8]
-
Reactants: Anthranilic acid, acetophenone (B1666503).
-
Procedure:
-
Heat a mixture of anthranilic acid and acetophenone to 120-130°C.
-
Maintain the temperature for several hours.
-
Cool the reaction mixture and treat with a suitable solvent to induce crystallization.
-
Collect the solid product by filtration and recrystallize.
-
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for several of the discussed quinoline synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Quinoline Synthesis Methodologies for Researchers and Drug Development Professionals
The quinoline (B57606) scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The efficient and versatile synthesis of quinoline derivatives is therefore of paramount importance to researchers and professionals in drug development. This guide provides an objective comparison of classical and modern methodologies for quinoline synthesis, supported by quantitative data and detailed experimental protocols.
Comparative Overview of Quinoline Synthesis Methodologies
The selection of a synthetic strategy for a target quinoline derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, functional group tolerance, and reaction efficiency. The following table summarizes and compares key quantitative parameters of the principal methods for quinoline synthesis.
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |
| Classical Methods | |||||
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47[1] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | 80 - 100+ | 3 - 17 h | 18 - 89[1][2] |
| Combes Synthesis | Aniline, β-diketone, acid catalyst | 2,4-Disubstituted quinolines | 60 - 105 | Varies | Moderate to Good[1] |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 4-Hydroxyquinolines (Conrad-Limpach) or 2-Hydroxyquinolines (Knorr) | RT - 250 | Varies | Moderate to High[3] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, active methylene (B1212753) compound | Polysubstituted quinolines | 70 - 220 | 0.08 - 4 h | 51 - 97[1][4] |
| Modern Methods | |||||
| Microwave-Assisted | Varies (e.g., Friedländer reactants) | Substituted quinolines | 125 - 160 | 5 - 40 min | 28 - 100[5] |
| Metal-Catalyzed | e.g., o-alkenylanilines, alkynes, Pd catalyst | Substituted quinolines | 80 - 130 | 12 - 24 h | High[6][7][8] |
| Multicomponent | e.g., Aniline, aldehyde, activated alkene | Substituted quinolines | Room Temp - 120 | 3 - 5 h | 67 - 97[9] |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and general experimental workflows for the described quinoline synthesis methodologies.
Classical Syntheses
The Skraup synthesis is a classic method for producing quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[4][10] The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline ring system.[2][11]
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[12]
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline.[2][12][13]
This synthesis provides a route to 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters at lower temperatures (Conrad-Limpach) or 2-hydroxyquinolines at higher temperatures (Knorr).[3][4]
The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4]
Modern Syntheses
Microwave irradiation can significantly accelerate many organic reactions, including the synthesis of quinolines, often leading to higher yields and shorter reaction times compared to conventional heating.[14][15]
Modern organometallic chemistry offers powerful tools for quinoline synthesis, often proceeding under milder conditions with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent.[6][8][16][17]
MCRs allow for the construction of complex molecules like quinolines in a single step from three or more reactants, offering high atom economy and operational simplicity.
Detailed Experimental Protocols
The following are representative experimental protocols for the key quinoline synthesis methods, providing a practical guide for laboratory implementation.
Skraup Synthesis of Quinoline
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate (B86663) Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.[18]
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[18]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide (B78521) until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[18]
Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Hydrochloric acid
-
Toluene
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[19]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[19]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Friedländer Synthesis of a Substituted Quinoline
Materials:
-
Glacial Acetic Acid
Procedure:
-
Place 2-aminobenzophenone (1.0 mmol) and cyclohexanone (2.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add glacial acetic acid (2.0 mL), which serves as both the catalyst and the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 10 minutes.
-
Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction, cool the vessel to room temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure quinoline derivative.
Palladium-Catalyzed Synthesis of a Substituted Quinoline
Materials:
-
Allyl alcohol derivative (0.5 mmol)
-
Aniline derivative (0.5 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 11.2 mg, 10 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (2 mL)
Procedure:
-
Add the allyl alcohol, aniline, Pd(OAc)₂, and DMSO to a test tube.
-
Attach an oxygen balloon (1 atm) to the test tube.
-
Stir the mixture magnetically and heat at 130°C in an oil bath for 12 hours.[20]
-
After cooling, quench the reaction by adding 10 mL of water.
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and dry with anhydrous MgSO₄.
-
Remove the solvent under vacuum and isolate the crude product by TLC (solvent: hexane/ethyl acetate) to give the pure quinoline product.[20]
Conclusion
The synthesis of quinolines is a well-established field with a rich history of named reactions that are still in use today. These classical methods, while often robust, can suffer from harsh reaction conditions, low yields, and the formation of byproducts. Modern synthetic advancements, including microwave-assisted synthesis, transition-metal catalysis, and multicomponent reactions, have provided chemists with a more powerful and versatile toolkit. These contemporary methods often offer milder reaction conditions, shorter reaction times, higher yields, and greater functional group tolerance. For researchers and professionals in drug development, a thorough understanding of this spectrum of synthetic methodologies is crucial for the efficient and effective design and production of novel quinoline-based compounds with therapeutic potential. This guide provides a foundational comparison to aid in the selection of the most appropriate synthetic strategy based on the desired substitution pattern, available starting materials, and desired reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Battle of Reactivity: 2-(Chloromethyl)quinoline Hydrochloride vs. 2-(Bromomethyl)quinoline
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is paramount to the success of a synthetic route. Among the versatile building blocks available, 2-(halomethyl)quinolines serve as key intermediates for the introduction of the quinoline (B57606) moiety. This guide provides a detailed comparison of the reactivity of two prominent members of this class: 2-(chloromethyl)quinoline (B1294453) hydrochloride and 2-(bromomethyl)quinoline (B1281361). This analysis, supported by fundamental principles of organic chemistry and illustrative experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
The primary factor governing the reactivity of 2-(chloromethyl)quinoline and 2-(bromomethyl)quinoline in nucleophilic substitution reactions is the nature of the halogen atom, which functions as the leaving group. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion is a superior leaving group compared to the chloride ion. This fundamental difference in leaving group ability dictates that 2-(bromomethyl)quinoline is significantly more reactive than 2-(chloromethyl)quinoline in both SN1 and SN2 type reactions. While the hydrochloride salt form of 2-(chloromethyl)quinoline enhances its stability and solubility in polar solvents, the free base of the bromo-analog typically exhibits faster reaction kinetics under identical conditions.
Data Presentation: A Comparative Overview
While specific kinetic data for every possible reaction is extensive, the following table summarizes the expected relative performance of 2-(chloromethyl)quinoline hydrochloride and 2-(bromomethyl)quinoline in a typical nucleophilic substitution reaction with a common nucleophile, such as sodium thiophenolate, in a polar aprotic solvent like DMF at room temperature. This data is illustrative and based on established principles of chemical reactivity.
| Parameter | This compound | 2-(Bromomethyl)quinoline | Justification |
| Relative Reaction Rate | Lower | Higher | The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for bond cleavage. Bromide is a better leaving group than chloride due to its lower basicity and greater polarizability, which stabilizes the forming negative charge in the transition state. |
| Typical Reaction Time | 4 - 12 hours | 1 - 3 hours | Due to the higher reactivity, reactions with the bromo-analog proceed to completion more rapidly. |
| Typical Product Yield | Good to Excellent (75-90%) | Excellent (85-98%) | The faster reaction rate of the bromo-derivative often leads to higher yields by minimizing the formation of side products from competing reactions or degradation of starting materials over longer reaction times. |
| Reaction Conditions | Often requires heating or stronger nucleophiles | Milder conditions (e.g., room temperature) are often sufficient | The higher intrinsic reactivity of the C-Br bond allows for less forcing reaction conditions to achieve the desired transformation. |
| Substrate Stability | Higher | Lower | The greater strength of the C-Cl bond contributes to the higher thermal and chemical stability of this compound, making it easier to store for extended periods. |
Theoretical Framework: The Role of the Leaving Group
The reactivity of 2-(halomethyl)quinolines in nucleophilic substitution reactions is predominantly governed by the stability of the halide anion (X⁻) as it departs from the methylene (B1212753) carbon. A good leaving group is a weak base, as weak bases are better able to stabilize a negative charge.
The acidity of the hydrohalic acids increases in the order of HCl < HBr. Consequently, the basicity of their conjugate bases decreases in the order of Cl⁻ > Br⁻. This indicates that the bromide ion is a weaker base and therefore a better leaving group than the chloride ion.
This relationship is visually represented in the following reaction coordinate diagram for an SN2 reaction.
Caption: Reaction coordinate diagram illustrating the lower activation energy for the SN2 reaction of 2-(bromomethyl)quinoline compared to its chloro-analog.
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2-(bromomethyl)quinoline, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the progress of a nucleophilic substitution reaction.
Experimental Workflow: Comparative Reactivity Analysis
Caption: A generalized workflow for the experimental comparison of the reactivity of 2-(halomethyl)quinolines.
Detailed Methodologies
Objective: To compare the rate of reaction of this compound and 2-(bromomethyl)quinoline with a model nucleophile, thiophenol.
Materials:
-
This compound
-
2-(bromomethyl)quinoline
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup (Parallel Reactions):
-
In two separate round-bottom flasks equipped with magnetic stir bars, prepare the following reaction mixtures under an inert atmosphere (e.g., nitrogen or argon).
-
Flask A (Chloro-): Add this compound (1.0 mmol), potassium carbonate (2.2 mmol), and anhydrous DMF (10 mL).
-
Flask B (Bromo-): Add 2-(bromomethyl)quinoline (1.0 mmol), potassium carbonate (1.1 mmol), and anhydrous DMF (10 mL).
-
Note: The hydrochloride salt requires an additional equivalent of base to neutralize the HCl.
-
-
Reaction Initiation:
-
To each flask, add thiophenol (1.0 mmol) via syringe at room temperature (25 °C) while stirring vigorously. This marks the start of the reaction (t=0).
-
-
Monitoring the Reaction:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing a dilute aqueous acid solution (e.g., 1 M HCl, 1 mL).
-
-
Sample Preparation for Analysis:
-
Extract the quenched aliquot with ethyl acetate (1 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to a suitable concentration for HPLC or GC-MS analysis.
-
-
Data Analysis:
-
Analyze the prepared samples to determine the concentration of the remaining starting material and the formed product, 2-((phenylthio)methyl)quinoline.
-
Plot the concentration of the starting material versus time for both reactions.
-
Calculate the initial reaction rates from the slope of the concentration-time curves at t=0.
-
Alternatively, if the reaction follows pseudo-first-order kinetics, a plot of ln[starting material] versus time will yield a straight line with a slope equal to -k (the rate constant).
-
Conclusion
The choice between this compound and 2-(bromomethyl)quinoline as a synthetic intermediate depends on the specific requirements of the reaction. For applications demanding high reactivity and the use of mild reaction conditions, 2-(bromomethyl)quinoline is the superior choice . Its enhanced reactivity, stemming from the excellent leaving group ability of the bromide ion, translates to faster reaction times and often higher product yields.
Conversely, for situations where long-term storage stability is a priority, or in cost-sensitive large-scale syntheses where the chloro-analog may be more economical, This compound presents a viable alternative . However, its use may necessitate more forcing conditions, such as elevated temperatures or the use of stronger nucleophiles, to achieve comparable reaction outcomes.
Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to make an informed decision, optimizing their synthetic strategies for efficiency and success.
A Comparative Guide to Novel Compounds Derived from 2-(Chloromethyl)quinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 2-(chloromethyl)quinoline (B1294453) hydrochloride. The quinoline (B57606) scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] 2-(Chloromethyl)quinoline hydrochloride serves as a key building block, allowing for the introduction of various functional groups at the 2-position of the quinoline ring through nucleophilic substitution reactions.[1] This guide summarizes the synthesis, characterization, and biological activities of several novel quinoline derivatives, offering a valuable resource for researchers in the field of drug discovery.
Synthesis of Novel Quinoline Derivatives
The primary route for the derivatization of this compound involves the nucleophilic substitution of the reactive chloromethyl group. This allows for the formation of new carbon-heteroatom bonds, leading to a diverse range of compounds, including thioethers and amines.
Caption: General workflow for the synthesis and evaluation of novel quinoline derivatives.
Comparative Data of Novel Quinoline Derivatives
The following tables summarize the characterization and biological activity data for representative novel compounds synthesized from this compound.
Thioether Derivatives
| Compound ID | Nucleophile | Yield (%) | m.p. (°C) | Spectroscopic Data Highlights | Ref. |
| 1a | 4-Methylbenzenethiol | 85 | 110-112 | ¹H NMR: δ 2.28 (s, 3H, CH₃), 4.45 (s, 2H, SCH₂), 7.08-8.05 (m, 10H, Ar-H) | [4] |
| 1b | 4-Chlorobenzenethiol | 88 | 128-130 | ¹H NMR: δ 4.50 (s, 2H, SCH₂), 7.28-8.08 (m, 10H, Ar-H) | [4] |
| 1c | N-acetyl-L-cysteine | 75 | 198-200 | ¹H NMR: δ 1.95 (s, 3H, COCH₃), 3.05-3.20 (m, 2H, CH₂), 4.10 (s, 2H, SCH₂), 4.50 (m, 1H, CH), 7.50-8.20 (m, 6H, Ar-H), 8.40 (d, 1H, NH), 12.80 (s, 1H, COOH) | [5] |
Amine Derivatives
| Compound ID | Nucleophile | Yield (%) | m.p. (°C) | Spectroscopic Data Highlights | Ref. |
| 2a | Morpholine | 82 | 98-100 | ¹H NMR: δ 2.45 (t, 4H, N(CH₂)₂), 3.65 (t, 4H, O(CH₂)₂), 3.80 (s, 2H, NCH₂), 7.50-8.20 (m, 6H, Ar-H) | [6] |
| 2b | 4-Methylaniline | 78 | 135-137 | ¹H NMR: δ 2.20 (s, 3H, CH₃), 4.50 (s, 2H, NCH₂), 5.80 (t, 1H, NH), 6.60-8.10 (m, 10H, Ar-H) | [6] |
| 2c | Indole | 70 | 155-157 | ¹H NMR: δ 5.60 (s, 2H, NCH₂), 6.40-8.20 (m, 12H, Ar-H) |
Biological Activity
The synthesized compounds have been evaluated for their antimicrobial and anticancer activities. The results are summarized below, providing a basis for comparison.
Antimicrobial Activity (MIC, µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Ref. |
| 1a | 12.5 | 25 | 50 | 100 | [4] |
| 1b | 6.25 | 12.5 | 25 | 50 | [4] |
| 1c | 25 | 50 | 100 | >100 | [5] |
| 2a | 50 | 100 | >100 | >100 | [6] |
| 2b | 25 | 50 | 100 | 100 | [6] |
| Ciprofloxacin | 0.5 | 1 | 2 | 2 | [4] |
Anticancer Activity (IC₅₀, µM)
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Ref. |
| 2c | 15.8 | 22.5 | 18.2 | |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Signaling Pathway
Caption: Putative mechanism of anticancer activity for quinoline derivatives.
Experimental Protocols
General Procedure for the Synthesis of Thioether Derivatives (1a, 1b)
A mixture of the appropriate thiol (1.2 mmol) and potassium carbonate (2.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) was stirred at room temperature for 30 minutes. This compound (1.0 mmol) was then added, and the reaction mixture was stirred at 60 °C for 4-6 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the mixture was poured into ice-cold water (50 mL) and the resulting precipitate was filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure product.[4]
General Procedure for the Synthesis of Amine Derivatives (2a, 2b)
To a solution of the corresponding amine (1.2 mmol) in acetonitrile (B52724) (15 mL), triethylamine (B128534) (2.0 mmol) was added, and the mixture was stirred for 10 minutes. This compound (1.0 mmol) was then added, and the reaction mixture was refluxed for 8-12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (B1210297) (30 mL), washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to give the desired product.[6]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. Two-fold serial dilutions of the compounds were prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The final concentrations of the compounds ranged from 0.25 to 256 µg/mL. The wells were inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates were incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[4]
In Vitro Anticancer Activity Assay
The cytotoxicity of the compounds against human cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C. The formazan (B1609692) crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 2-(Chloromethyl)quinoline Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. For intermediates like 2-(Chloromethyl)quinoline hydrochloride and its derivatives, which serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, rigorous purity assessment is paramount.[1][2] This guide provides an objective comparison of key analytical techniques for evaluating the purity of these compounds, supported by experimental data and detailed protocols.
The quinoline (B57606) scaffold is a prominent feature in many natural and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6] The introduction of a reactive chloromethyl group at the 2-position makes this compound a versatile intermediate for the synthesis of novel drug candidates.[1] Consequently, ensuring the high purity of this starting material is critical to avoid the introduction of unwanted side products in subsequent synthetic steps and to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach employing orthogonal analytical techniques is the most robust strategy for a comprehensive purity evaluation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful and commonly employed methods for this purpose.[7]
| Analytical Technique | Principle | Information Provided | Typical Purity Range (%) | Key Advantages | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), detection of non-volatile impurities and byproducts. | 95.0 - 99.9 | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds. | Method development (column, mobile phase, gradient) is crucial; requires a reference standard for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | 95.0 - 99.9 | Excellent for analyzing residual solvents and volatile byproducts; provides structural information of impurities. | The analyte must be volatile and thermally stable, or require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct relationship between the NMR signal integral and the number of protons, allowing for quantification against a certified internal standard. | Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation. | > 98.0 | Highly accurate and precise; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a suitable internal standard.[8] |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. | N/A | Simple, rapid, and inexpensive preliminary assessment of purity. | Not a quantitative method; some impurities may not significantly affect the melting point. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. The following are representative protocols for the analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chromatographic purity of this compound and to detect non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Ion Source Temperature: 230 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material of high purity (e.g., maleic acid, 1,4-dinitrobenzene) with signals that do not overlap with the analyte.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
Visualizing Workflows and Pathways
To further clarify the processes involved in purity assessment and the potential biological relevance of quinoline derivatives, the following diagrams are provided.
Conclusion
The purity assessment of this compound and its derivatives is a critical quality control step that necessitates a combination of analytical techniques. HPLC and GC-MS are invaluable for identifying and quantifying impurities, while qNMR provides a highly accurate, absolute measure of purity. The choice of method, or combination thereof, will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy. By employing the robust methodologies outlined in this guide, researchers can ensure the quality and integrity of their chemical intermediates, leading to more reliable and reproducible scientific outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 3747-74-8 | Benchchem [benchchem.com]
- 4. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Evaluating the Efficacy of New Antimicrobial Agents Based on Quinoline
The emergence of antimicrobial resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents.[1][2] Quinoline (B57606) derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][3][4] This guide provides a comparative analysis of the efficacy of new quinoline-based antimicrobial agents against various pathogens, supported by experimental data and detailed methodologies for key assays.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel quinoline derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible microbial growth.
Table 1: Comparative MIC Values (μg/mL) of New Quinoline Derivatives and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecalis (VRE) | Clostridioides difficile | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Quinoline Derivative 1 | 1.5 | 6.0 | 3.0 | - | - | - | - | [5] |
| Quinoline Derivative 2 | 0.75 | 3.0 | 0.75 | - | - | - | - | [5] |
| Quinoline Derivative 3 | 1.5 | 3.0 | 1.5 | - | - | - | - | [5] |
| Quinoline-2-one Derivative 6c | 0.75 | 2.50 | 0.75 | - | - | - | - | [2] |
| Quinoline-2-one Derivative 6l | - | - | - | - | - | - | - | [2] |
| Quinoline-2-one Derivative 6o | - | - | - | - | - | - | - | [2] |
| Quinolone-3-carbonitrile Derivative | - | - | - | - | Moderate Activity | - | - | [3] |
| Quinoline-based amide 3c | 14.7 (zone in mm) | - | - | - | - | - | 5.6 | [6] |
| Vancomycin | - | - | - | 0.5 | - | - | - | [5] |
| Daptomycin | 0.5 | 0.5 | 1.0 | - | - | - | - | [5] |
| Ciprofloxacin | - | - | - | - | 12.7 (zone in mm) | - | - | [6] |
| Amphotericin B | - | - | - | - | - | - | Strong Activity |
Note: '-' indicates data not available in the cited sources. Some data is presented as zone of inhibition in mm.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these novel quinoline agents.
Protocol 1: Broth Microdilution Susceptibility Testing for Bacteria
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[7]
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the quinoline derivative, often in Dimethyl Sulfoxide (DMSO) due to solubility constraints. The final DMSO concentration in the assay should not exceed 1% to prevent microbial toxicity.[7]
- Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.[7]
- Microorganism: Prepare a fresh, pure culture of the test bacterium from an appropriate agar (B569324) medium.[7]
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies from a fresh agar plate and transfer them to a sterile broth or saline solution.[7]
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microtiter plate.
- Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.[7]
- Include a positive control (bacteria in broth without the compound) and a negative control (broth only) for each plate.
- Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the quinoline derivative that completely inhibits visible growth of the bacteria.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the antimicrobial compounds on eukaryotic cells, providing an indication of their potential toxicity in humans.[8][9]
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., hepatocytes, MRC-5) in the appropriate growth medium.
- Seed the cells into 96-well plates at a predetermined density (e.g., 2 x 10⁶ cells/well) and incubate for 24 hours to allow for cell attachment.[9]
2. Compound Exposure:
- Prepare serial dilutions of the quinoline derivative in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
- Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control for cytotoxicity.
- Incubate the plates for a specified period (e.g., 24 hours).[9]
3. MTT Addition and Incubation:
- After the incubation period, add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
- Incubate the plates for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[9]
4. Formazan Solubilization and Measurement:
- Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.
- Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570-590 nm.[9]
5. Data Analysis:
- Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Mechanism of Action and Experimental Workflow
The primary mechanism of action for quinolone antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[10][11][12][13] This inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[10]
Caption: Mechanism of action of quinoline antimicrobial agents.
The general workflow for evaluating new antimicrobial agents involves a series of in vitro and in vivo experiments to determine their efficacy and safety profile.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
Navigating Quinoline Synthesis: A Comparative Guide to Alternatives for 2-(Chloromethyl)quinoline Hydrochloride
For researchers and professionals in drug development, the quinoline (B57606) scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The functionalization of this privileged structure, particularly at the 2-position, is a critical step in the synthesis of many pharmaceuticals. While 2-(chloromethyl)quinoline (B1294453) hydrochloride has traditionally been a go-to reagent for introducing a methylene (B1212753) bridge at this position, its reactivity and the availability of milder, more versatile synthetic methodologies have spurred the exploration of alternative strategies. This guide provides an objective comparison of the primary alternatives, focusing on performance, scope, and reaction conditions, supported by experimental data to inform the selection of the most appropriate synthetic route.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy for introducing a substituent at the 2-position of the quinoline ring significantly influences reaction yield, substrate scope, and experimental conditions. The following table summarizes the performance of key alternatives to the direct use of 2-(chloromethyl)quinoline hydrochloride.
| Synthetic Route | Key Reagent/Precursor | Reaction Type | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| Direct Substitution | This compound | SN2 | 60-95%[1] | 4-12 | Readily available starting material, straightforward procedure. | Lachrymatory and reactive reagent, may require harsh conditions. |
| Functionalization of 2-Methylquinoline (B7769805) | 2-Methylquinoline | Deprotonation-Alkylation | 65-85% | 2-6 | Inexpensive starting material, avoids handling of the chloromethyl derivative. | Requires strong base (e.g., n-BuLi, LDA), sensitive to moisture and air. |
| Activation of 2-(Hydroxymethyl)quinoline | 2-(Hydroxymethyl)quinoline | Activation (e.g., Tosylation) followed by SN2 | 70-90% (two steps) | 3-8 | Milder final substitution step, precursor is more stable than the chloromethyl analog. | Two-step process, requires an additional activation step. |
| Palladium-Catalyzed Cross-Coupling | 2-Haloquinoline (e.g., 2-Chloroquinoline) | Sonogashira, Suzuki, etc. | 70-95% | 2-24 | Broad substrate scope, high functional group tolerance. | Requires a catalyst, ligands, and often inert atmosphere; potential for metal contamination. |
| Ring Synthesis (Friedländer Annulation) | 2-Aminoaryl ketone/aldehyde | Condensation/Cyclization | 75-95% | 2-6 | Builds the substituted quinoline directly, high atom economy. | Availability of substituted 2-aminoaryl precursors can be limited. |
| Ring Synthesis (Doebner-von Miller) | Aniline (B41778), α,β-unsaturated aldehyde | Cyclization | 40-60% | 6-12 | Uses simple starting materials. | Harsh acidic conditions, potential for side reactions and tar formation. |
Experimental Protocols
Functionalization of 2-Methylquinoline (via Lithiation)
This method involves the deprotonation of the acidic methyl group of 2-methylquinoline to form a nucleophilic species that can react with various electrophiles.
Protocol: Synthesis of 3-(Quinolin-2-yl)propan-1-ol [2]
-
To a stirred solution of 2-methylquinoline (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of ethylene (B1197577) oxide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.
Palladium-Catalyzed Cross-Coupling (Sonogashira Reaction)
This protocol illustrates the formation of a carbon-carbon bond between a 2-haloquinoline and a terminal alkyne.
Protocol: Synthesis of 2-(Phenylethynyl)quinoline [3][4]
-
To a degassed solution of 2-chloroquinoline (B121035) (1.0 eq) in a mixture of THF and triethylamine (B128534) (2:1), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Degas the reaction mixture again for 5 minutes at room temperature.
-
Add phenylacetylene (B144264) (1.2 eq) dropwise and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
Ring Synthesis (Friedländer Annulation)
This method constructs the quinoline ring from a 2-aminoaryl ketone and a compound with an active methylene group.
Protocol: Synthesis of 2-Phenylquinoline [5][6]
-
In a round-bottom flask, dissolve 2-aminobenzophenone (B122507) (1.0 eq) and acetophenone (B1666503) (1.2 eq) in ethanol (B145695).
-
Add a catalytic amount of potassium hydroxide (B78521) (0.2 eq).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.
Ring Synthesis (Doebner-von Miller Reaction)
This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.
Protocol: Synthesis of 2-Methylquinoline [7][8][9]
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (B89634) (1.2 eq) in a small amount of ethanol.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide.
-
Perform steam distillation to isolate the crude 2-methylquinoline.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the product.
Synthetic Workflow and Biological Context
The following diagrams illustrate a generalized synthetic workflow for accessing 2-substituted quinolines and two key signaling pathways where quinoline-based inhibitors are often targeted.
Caption: Synthetic routes to 2-substituted quinolines.
Many quinoline-based drugs exert their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and VEGFR-2 pathways are prominent examples.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The VEGFR-2 signaling pathway.
Conclusion
The synthesis of 2-substituted quinolines is a critical endeavor in drug discovery and development. While this compound offers a direct route, its handling and reactivity profile necessitate the consideration of alternative strategies. The functionalization of readily available 2-methylquinoline, the activation of the more stable 2-(hydroxymethyl)quinoline, the versatility of palladium-catalyzed cross-coupling reactions, and the atom economy of ring synthesis methods like the Friedländer annulation all present viable and often advantageous alternatives. The optimal choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By carefully evaluating the methodologies presented in this guide, researchers can make informed decisions to streamline their synthetic efforts and accelerate the discovery of novel quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)quinoline Hydrochloride: A Safety and Operations Guide
This guide provides essential safety, handling, and disposal procedures for 2-(Chloromethyl)quinoline hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Hazard Summary and Safety Data
This compound is a hazardous substance requiring careful handling.[1][2] It is harmful if swallowed, causes skin irritation, may lead to an allergic skin reaction, and poses a risk of serious eye damage.[1][2][3][4][5] Inhalation may also cause respiratory irritation.[3][4][5][6]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Sensitization, Skin | Category 1 | H317: May cause an allergic skin reaction[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1][2][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[5] |
Immediate Safety and Handling Protocols
Before handling or disposing of this compound, ensure all safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][7]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator, such as an N95 dust mask, when handling the powder form to avoid inhalation.[7]
Handling and Storage:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood or a glove box.[3][5][7]
-
General Hygiene: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is used.[3][4][5]
-
Storage: Store the compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[5][7][8] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[3][4]
Experimental Protocols for Deactivation
The standard and recommended procedure for the disposal of this compound is not chemical deactivation or neutralization by the end-user. Due to its hazardous nature, this compound must be disposed of as hazardous chemical waste through an approved institutional or commercial program. Attempting to neutralize the compound without a validated and peer-reviewed protocol can result in uncontrolled reactions and potential exposure.
Step-by-Step Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][10] The proper disposal of this compound involves its classification and packaging as halogenated organic hazardous waste.
1. Waste Identification and Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[9][11][12][13]
-
Do not mix this waste with other incompatible chemicals, particularly strong oxidizing agents or bases.[3][4]
2. Waste Collection and Containerization:
-
Collect waste in a designated, leak-proof, and chemically compatible container.[11][14] A glass bottle with a secure, threaded cap is often suitable.
-
Ensure the waste container is kept closed at all times except when waste is being actively added.[9][11]
-
Do not fill containers beyond 90% of their capacity to allow for expansion.[12][13]
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste".[9][11]
-
The label must include the full chemical name: "Waste this compound".[11] Do not use abbreviations or chemical formulas.
-
If mixed with other solvents, list all constituents on the label.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[14]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][8][14]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert personnel and evacuate the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Before cleaning, don the appropriate PPE as described above.
-
Containment & Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container.[3][4][8]
-
For solutions, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[14]
-
Collect the contaminated absorbent material and place it in the hazardous waste container.[14]
-
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.[14]
References
- 1. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. This compound [chembk.com]
- 7. This compound(3747-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. chemos.de [chemos.de]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ethz.ch [ethz.ch]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(Chloromethyl)quinoline hydrochloride
Essential Safety and Handling Guide for 2-(Chloromethyl)quinoline hydrochloride
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The following table summarizes its classification and associated risks.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 Exclamation mark | Danger | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | GHS07 Exclamation mark | Danger | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 1) | GHS05 Corrosion | Danger | H318: Causes serious eye damage.[1] |
| Skin Sensitization (Category 1) | GHS07 Exclamation mark | Danger | H317: May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 Exclamation mark | Warning | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
Eye and Face Protection
-
Requirement: Wear tightly fitting safety goggles or safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards.[3]
-
For splash risk: A face shield should be used in addition to goggles.[4]
Skin Protection
-
Hand Protection: Wear impervious, chemical-resistant gloves, such as nitrile or butyl rubber.[5] Gloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374.[6][7] Change gloves every 30 to 60 minutes or immediately if contaminated.[5]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[6][8] For procedures with a high risk of splashing, a full chemical-resistant suit may be necessary.[6] Ensure gowns have closed fronts, long sleeves, and tight-fitting cuffs.[5]
Respiratory Protection
-
Standard Operations: If handling the solid in a well-ventilated area or a chemical fume hood, respiratory protection may not be required.
-
If Dust is Generated: In cases of inadequate ventilation or when dust may be generated, a NIOSH/MSHA-approved N95 dust mask or a respirator with a particulate filter is necessary.[6]
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for safely handling this compound.
Preparation and Engineering Controls
-
Ensure the work area is well-ventilated.[2] All handling of this compound should ideally take place in a certified chemical fume hood.[4]
-
Locate and verify the functionality of all emergency equipment, including an eyewash station and a safety shower, before beginning work.[4]
-
Keep containers of this compound tightly closed in a dry, cool, and well-ventilated area when not in use.[2]
Handling the Compound
-
Avoid all contact with skin, eyes, and clothing.[3]
-
Do not breathe in the dust; avoid dust formation during handling.[2][9]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][10]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9][10]
In Case of a Spill
-
Minor Spills: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[9][10] Avoid generating dust. Clean the contaminated surface thoroughly.
-
Major Spills: Evacuate the area immediately and prevent others from entering.[11] Contact your institution's environmental health and safety department for assistance.[11]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.
-
Chemical Waste: Dispose of this compound as hazardous waste.[2][9][10] Do not empty it into drains or release it into the environment.[6]
-
Contaminated Materials: All contaminated PPE (gloves, lab coats, etc.) and any materials used for cleaning spills must be collected in a sealed, labeled hazardous waste container for disposal.[9][10]
-
Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.
Visual Workflows
The following diagrams illustrate the key processes for handling and emergency response.
Caption: Workflow for Safe Handling and Disposal.
Caption: Emergency Response for Accidental Exposure.
References
- 1. This compound | C10H9Cl2N | CID 3083823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound(3747-74-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. This compound [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
